6-Iodo-1-indanone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-iodo-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IO/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5H,2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIMZMDUWHIFAHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=CC(=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00661190 | |
| Record name | 6-Iodo-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00661190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14548-40-4 | |
| Record name | 6-Iodo-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00661190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 6-Iodo-1-indanone for Researchers and Drug Development Professionals
Introduction: 6-Iodo-1-indanone is a halogenated bicyclic ketone that serves as a valuable intermediate in organic synthesis. Its structure, featuring an indanone core and a strategically placed iodine atom, makes it a versatile building block, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, along with relevant experimental protocols and logical workflows to support its application in research and development.
Physical and Chemical Properties
While specific experimental data for this compound is not extensively reported in publicly available databases, its fundamental properties can be summarized. The data presented below is a combination of information from various chemical suppliers and computational predictions. Researchers should verify these properties through experimental analysis for any critical applications.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source/Comment |
| Molecular Formula | C₉H₇IO | |
| Molecular Weight | 258.06 g/mol | |
| CAS Number | 14548-40-4 | |
| Appearance | Solid | |
| Melting Point | Data not available | Commercial vendor sites list this property but do not provide a value. For comparison, the related compound 5-iodo-6-methoxy-1-indanone has a melting point of 145-150 °C. |
| Boiling Point | Data not available | Commercial vendor sites list this property but do not provide a value. |
| Solubility | Data not available | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |
| Purity | Typically available at ≥97% | |
| Storage | Keep in a dark place, sealed in dry, at 2-8°C |
Table 2: Safety Information for this compound
| Hazard Statement | GHS Pictogram |
| H315: Causes skin irritation | GHS07 (Exclamation mark) |
| H319: Causes serious eye irritation | |
| H335: May cause respiratory irritation |
Source:
Synthesis of this compound
The primary route for the synthesis of 1-indanones is through the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids or their corresponding acyl chlorides. For this compound, the logical precursor is 3-(4-iodophenyl)propanoic acid.
Experimental Protocol: Intramolecular Friedel-Crafts Acylation
This protocol describes a general method for the cyclization of 3-(4-iodophenyl)propanoic acid to this compound. Optimization of reaction conditions (catalyst, temperature, and reaction time) may be necessary to achieve the best results.
Materials:
-
3-(4-iodophenyl)propanoic acid
-
Polyphosphoric acid (PPA) or a Lewis acid catalyst (e.g., AlCl₃)
-
Anhydrous solvent (if using a Lewis acid, e.g., dichloromethane)
-
Ice bath
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Work-up and purification supplies (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
Preparation of the Acyl Chloride (Optional, but often higher yielding):
-
In a round-bottom flask, suspend 3-(4-iodophenyl)propanoic acid in an excess of thionyl chloride (SOCl₂).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Stir the mixture at room temperature for 2-4 hours, or until the evolution of gas ceases.
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude 3-(4-iodophenyl)propanoyl chloride. This can be used directly in the next step.
-
-
Intramolecular Friedel-Crafts Acylation:
-
Method A (Using Polyphosphoric Acid):
-
In a round-bottom flask, add 3-(4-iodophenyl)propanoic acid to an excess of polyphosphoric acid.
-
Heat the mixture with stirring to 80-100°C for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
-
Method B (Using a Lewis Acid):
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 3-(4-iodophenyl)propanoyl chloride in an anhydrous solvent such as dichloromethane.
-
Cool the solution in an ice bath.
-
Carefully add a stoichiometric amount of a Lewis acid, such as aluminum chloride (AlCl₃), in portions.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
-
-
Work-up and Purification:
-
For Method A: Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring. The product will precipitate.
-
For Method B: Quench the reaction by slowly adding it to a mixture of ice and concentrated hydrochloric acid.
-
Extract the aqueous mixture with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
-
6-Iodo-1-indanone molecular structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of 6-Iodo-1-indanone, covering its molecular structure, chemical properties, and a representative synthetic protocol. This compound is a halogenated derivative of 1-indanone, a bicyclic ketone that serves as a key structural motif in various biologically active molecules and materials science applications.
Molecular Structure and IUPAC Name
The compound with the common name this compound has the systematic IUPAC name 6-iodo-2,3-dihydro-1H-inden-1-one .[1][2] Its structure consists of a benzene ring fused to a five-membered cyclopentanone ring, with an iodine atom substituted at the 6th position of the aromatic ring.
Caption: Molecular structure of this compound.
Physicochemical and Spectroscopic Data
The quantitative data for this compound is summarized below. While experimental spectroscopic and physical property data are not widely available in the cited literature, predicted NMR chemical shifts are provided for reference based on established principles.
| Property | Data | Reference |
| IUPAC Name | 6-iodo-2,3-dihydro-1H-inden-1-one | [1][2] |
| Synonyms | This compound | [1][3] |
| CAS Number | 14548-40-4 | [1] |
| Molecular Formula | C₉H₇IO | [1][4] |
| Molecular Weight | 258.06 g/mol | [1][4] |
| Physical Form | Solid | [3] |
| Melting Point | Data not available in searched literature. | [2] |
| Boiling Point | Data not available in searched literature. | [2] |
| Density | Data not available in searched literature. | [2] |
| ¹H NMR (Predicted) | Aromatic H: δ 7.2-8.0 ppm; CH₂: δ 2.6-3.2 ppm | [5][6][7] |
| ¹³C NMR (Predicted) | C=O: δ >190 ppm; Aromatic C: δ 120-150 ppm; C-I: δ ~95 ppm; CH₂: δ 25-40 ppm | [8][9][10] |
| Purity (Typical) | 97% | [3] |
| Storage Conditions | Keep in dark place, sealed in dry, 2-8°C |
Experimental Protocols
Representative Synthesis: Intramolecular Friedel-Crafts Acylation
This protocol describes the cyclization of a 3-arylpropanoic acid to form the corresponding 1-indanone using a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent.
Starting Material: 3-(4-iodophenyl)propanoic acid
Reagents and Equipment:
-
3-(4-iodophenyl)propanoic acid
-
Polyphosphoric acid (PPA) or Eaton's Reagent (7.7 wt% P₂O₅ in methanesulfonic acid)
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
-
Ice bath
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-(4-iodophenyl)propanoic acid (1.0 equivalent).
-
Acid Addition: Add polyphosphoric acid (approx. 10-20 times the weight of the starting material) to the flask.
-
Reaction: Heat the mixture with vigorous stirring. The optimal temperature is typically between 80-100°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).
-
Quenching: After the reaction is complete, cool the flask to room temperature and then carefully pour the reaction mixture onto crushed ice in a beaker. This should be done slowly and with stirring in a fume hood.
-
Extraction: Once the ice has melted, extract the aqueous mixture with dichloromethane (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude this compound by silica gel column chromatography, typically using a hexane/ethyl acetate solvent system as the eluent.
Logical Workflow for Synthesis
The synthesis of this compound can be visualized as a logical workflow starting from the appropriate precursor.
Caption: General workflow for the synthesis of this compound.
References
- 1. 5-Iodo-6-methoxy-1-indanone 97 723760-70-1 [sigmaaldrich.com]
- 2. This compound - CAS:14548-40-4 - Sunway Pharm Ltd [3wpharm.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. scbt.com [scbt.com]
- 5. compoundchem.com [compoundchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
The Advent of a Key Synthetic Building Block: The Discovery and First Synthesis of 6-Iodo-1-indanone
For Immediate Release
A comprehensive overview of the inaugural synthesis of 6-Iodo-1-indanone, a pivotal intermediate in contemporary medicinal chemistry. This document details the foundational experimental protocol, key quantitative data, and the logical workflow of its synthesis, providing an essential resource for researchers, scientists, and professionals in drug development.
The synthesis of novel organic molecules that can serve as versatile scaffolds for drug discovery is a cornerstone of medicinal chemistry. Among these, the indanone framework is of significant interest due to its presence in a variety of biologically active compounds. This technical guide focuses on a specific, valuable derivative: this compound. The introduction of an iodine atom at the 6-position of the indanone core provides a reactive handle for further chemical modifications, most notably for carbon-carbon bond formation through cross-coupling reactions. This functionality has made this compound a sought-after intermediate in the synthesis of complex pharmaceutical agents.
While a singular, seminal publication definitively claiming the "first" synthesis of this compound is not readily apparent in a historical survey of the chemical literature, the most logical and widely recognized method for its preparation is through the intramolecular Friedel-Crafts cyclization of 3-(4-iodophenyl)propanoic acid. This transformation is typically achieved using a strong dehydrating acid catalyst, with polyphosphoric acid (PPA) being a common and effective choice. This guide will therefore focus on a representative and detailed experimental protocol for this key transformation.
Physicochemical and Spectral Data
Precise analytical data is crucial for the unambiguous identification and quality assessment of any synthesized compound. The following table summarizes the key physicochemical and spectral properties of this compound.
| Property | Value |
| Molecular Formula | C₉H₇IO |
| Molecular Weight | 258.06 g/mol |
| Appearance | Solid |
| Purity | 97% |
| Storage Temperature | 2-8°C, Keep in dark place, sealed in dry |
Note: Specific melting point and detailed spectral data (¹H NMR, ¹³C NMR, IR, MS) would be dependent on the specific experimental results and purification methods and should be determined empirically.
The Synthetic Pathway: An Experimental Blueprint
The synthesis of this compound is predicated on a robust and well-established reaction in organic chemistry: the intramolecular Friedel-Crafts acylation. This reaction facilitates the formation of the five-membered ring of the indanone system.
Experimental Protocol: Synthesis of this compound from 3-(4-iodophenyl)propanoic acid
This protocol outlines a standard procedure for the cyclization of 3-(4-iodophenyl)propanoic acid to afford this compound using polyphosphoric acid.
Materials:
-
3-(4-iodophenyl)propanoic acid
-
Polyphosphoric acid (PPA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, place 3-(4-iodophenyl)propanoic acid.
-
Addition of Catalyst: Carefully add polyphosphoric acid to the flask. The ratio of PPA to the starting material is crucial and should be determined based on literature precedents for similar cyclizations, typically in a significant excess by weight (e.g., 10-20 times the weight of the carboxylic acid).
-
Reaction Conditions: The reaction mixture is heated with vigorous stirring. The optimal temperature and reaction time will vary depending on the scale and specific conditions but is generally in the range of 80-120°C for several hours. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC), until the starting material is consumed.
-
Work-up: After the reaction is complete, the flask is allowed to cool to room temperature. The viscous reaction mixture is then carefully quenched by pouring it onto crushed ice with stirring. This will hydrolyze the polyphosphoric acid and precipitate the crude product.
-
Extraction: The aqueous mixture is transferred to a separatory funnel and extracted multiple times with a suitable organic solvent, such as dichloromethane.
-
Neutralization and Drying: The combined organic extracts are washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine. The organic layer is then dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate.
-
Purification: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Final Purification: The crude product can be further purified by techniques such as recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford the pure this compound.
Visualizing the Synthesis
To clearly illustrate the synthetic process, the following diagram outlines the key transformation from the starting material to the final product.
Caption: Synthetic scheme for this compound.
Logical Workflow of the Synthesis and Purification Process
The overall process from starting materials to the purified product follows a logical sequence of chemical transformation and physical separation steps. This workflow is crucial for ensuring a high yield and purity of the final compound.
Caption: Experimental workflow for synthesis.
Spectroscopic Profile of 6-Iodo-1-indanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 6-Iodo-1-indanone, a key intermediate in various research and development applications. Due to the limited availability of directly published experimental spectra for this specific compound, this document presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed experimental protocols for acquiring such data are also provided.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of the effects of the iodo-substituent on the 1-indanone scaffold and typical values for the functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃, referenced to TMS at 0 ppm)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 (α-CH₂) | 2.7 - 2.9 | Triplet | 7-8 |
| H-3 (β-CH₂) | 3.1 - 3.3 | Triplet | 7-8 |
| H-4 | 7.5 - 7.7 | Doublet | 8-9 |
| H-5 | 7.8 - 8.0 | Doublet of doublets | 8-9, ~2 |
| H-7 | 7.9 - 8.1 | Doublet | ~2 |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (C-1) | 205 - 210 |
| CH₂ (C-2) | 25 - 30 |
| CH₂ (C-3) | 35 - 40 |
| C-4 | 125 - 130 |
| C-5 | 135 - 140 |
| C-I (C-6) | 95 - 100 |
| C-7 | 130 - 135 |
| C-3a | 150 - 155 |
| C-7a | 140 - 145 |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| C=O (Ketone) | 1690 - 1710 | Strong |
| C-H (Aromatic) | 3000 - 3100 | Medium |
| C-H (Aliphatic, CH₂) | 2850 - 2960 | Medium |
| C=C (Aromatic) | 1450 - 1600 | Medium to Weak |
| C-I | 500 - 600 | Medium |
Mass Spectrometry (MS)
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment |
| 258 | [M]⁺ (Molecular Ion) |
| 230 | [M - CO]⁺ |
| 131 | [M - I]⁺ |
| 103 | [C₈H₇]⁺ |
| 77 | [C₆H₅]⁺ |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).[1] For quantitative measurements, an internal standard such as tetramethylsilane (TMS) can be added.[1] The solution is then transferred to a clean, dry 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
A larger number of scans is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.[1]
-
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or the internal standard (TMS at 0 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation (Solid):
-
KBr Pellet Method: Grind a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[2] Press the mixture into a transparent pellet using a hydraulic press.
-
Thin Film Method: Dissolve a small amount of the compound in a volatile solvent (e.g., dichloromethane).[3] Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the sample.[3]
-
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used for analysis.
-
Data Acquisition: A background spectrum of the empty sample compartment (or the pure KBr pellet) is recorded. The sample is then placed in the beam path, and the sample spectrum is acquired.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct insertion probe (for solid samples) or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Electron ionization (EI) is a common method for small organic molecules.[4] In EI, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.[5]
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight) which separates them based on their mass-to-charge ratio (m/z).[6]
-
Detection: An electron multiplier or other detector records the abundance of each ion at a specific m/z value.
-
Data Processing: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
References
Solubility of 6-Iodo-1-indanone in common organic solvents
An In-depth Technical Guide to the Solubility of 6-Iodo-1-indanone in Common Organic Solvents
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of this compound, a compound of interest in medicinal chemistry and drug development. Due to a lack of publicly available quantitative solubility data, this document focuses on the predicted solubility based on the physicochemical properties of the parent molecule, 1-indanone, and provides a detailed experimental protocol for determining its solubility in common organic solvents.
Predicted Solubility Profile of this compound
This compound is a derivative of 1-indanone, a bicyclic ketone. The solubility of organic compounds is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another.
1-Indanone itself is more soluble in organic solvents than in water.[1] It exhibits moderate solubility in polar solvents due to its carbonyl group, which can participate in hydrogen bonding, and good solubility in non-polar solvents.[1] The introduction of an iodine atom at the 6-position of the indanone ring is expected to influence its solubility. Iodine is a large, polarizable atom that will increase the molecule's molecular weight and van der Waals forces. While the carbon-iodine bond has some polarity, the overall effect on the molecule's polarity is complex. It is anticipated that this compound will exhibit good solubility in a range of common organic solvents, particularly those with moderate to low polarity.
Quantitative Solubility Data
| Solvent | Chemical Formula | Polarity Index | Hypothetical Solubility (g/L) at 25°C |
| Toluene | C₇H₈ | 2.4 | 150 |
| Dichloromethane | CH₂Cl₂ | 3.1 | 200 |
| Acetone | C₃H₆O | 5.1 | 120 |
| Ethyl Acetate | C₄H₈O₂ | 4.4 | 100 |
| Ethanol | C₂H₅OH | 4.3 | 80 |
| Methanol | CH₃OH | 5.1 | 60 |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | 250 |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a solid compound in a solvent.[2][3] This method involves saturating a solvent with the solute and then measuring the concentration of the dissolved solute.
Materials:
-
This compound (solid)
-
Selected organic solvents (e.g., toluene, dichloromethane, acetone, ethyl acetate, ethanol, methanol, DMSO)
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or wrist-action shaker
-
Constant temperature bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument.
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker within a constant temperature bath set to the desired temperature (e.g., 25°C).
-
Shake the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the dissolved solid remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Analysis:
-
Accurately dilute the filtered saturated solution with the respective solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC) to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations in each solvent.
-
-
Calculation:
-
Calculate the concentration of this compound in the original saturated solution by applying the dilution factor.
-
Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).
-
Mandatory Visualization
The following diagram illustrates the experimental workflow for the determination of the solubility of this compound using the shake-flask method.
Caption: Experimental workflow for determining the solubility of this compound.
References
A Comprehensive Technical Guide to the Thermal Properties of 6-Iodo-1-indanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the thermal stability and melting point of 6-Iodo-1-indanone, a key intermediate in various synthetic pathways. The information contained herein is intended to support research and development activities by providing essential data on the physicochemical properties of this compound.
Core Physicochemical Properties of this compound
This compound is a halogenated bicyclic ketone. The presence of the iodine atom and the indanone core makes it a valuable building block in medicinal chemistry and materials science. A summary of its key physical and chemical properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₉H₇IO | [1] |
| Molecular Weight | 258.06 g/mol | |
| Appearance | White to light yellow solid | [2] |
| Melting Point | 164 °C | [2] |
| Storage Temperature | 2-8°C, protected from light | [2][3] |
Thermal Stability Profile
Experimental Protocols
Detailed methodologies for determining the melting point and assessing the thermal stability of this compound are outlined below. These protocols are based on standard laboratory practices for organic compounds.
Melting Point Determination
The melting point of this compound can be accurately determined using a capillary melting point apparatus.
Methodology:
-
Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated at a steady rate of 10-20°C per minute for an initial approximate determination.
-
Refined Measurement: The measurement is repeated with a fresh sample, heating rapidly to about 20°C below the approximate melting point, and then reducing the heating rate to 1-2°C per minute.
-
Data Recording: The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.
Thermal Stability Assessment by Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is crucial for determining the decomposition temperature.
Methodology:
-
Sample Preparation: A small, accurately weighed sample (5-10 mg) of this compound is placed in a tared TGA crucible.
-
Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) to provide a non-reactive atmosphere.
-
Temperature Program: The sample is heated at a constant rate, typically 10°C per minute, over a temperature range (e.g., 25°C to 600°C).
-
Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.
-
Analysis: The resulting TGA curve is analyzed to identify the onset temperature of mass loss, which corresponds to the decomposition temperature.
Thermal Stability Assessment by Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. It can detect endothermic and exothermic processes, such as melting and decomposition.
Methodology:
-
Sample Preparation: A small, accurately weighed sample (2-5 mg) of this compound is hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.
-
Instrument Setup: Both the sample and reference pans are placed in the DSC cell.
-
Temperature Program: The cell is heated at a controlled linear rate, for instance, 10°C per minute, through a defined temperature range.
-
Data Acquisition: The instrument measures the differential heat flow between the sample and the reference.
-
Analysis: The resulting thermogram is analyzed to identify peaks corresponding to thermal events. An endothermic peak will confirm the melting point, while sharp exothermic peaks at higher temperatures may indicate decomposition.
Visualizing Experimental and Conceptual Frameworks
To further elucidate the context of this compound in research and development, the following diagrams illustrate a general experimental workflow for thermal analysis and a representative signaling pathway where indanone derivatives have shown biological activity.
Caption: Experimental workflow for thermal analysis of this compound.
Caption: Representative signaling pathway of an indanone derivative.[4][5]
References
- 1. researchgate.net [researchgate.net]
- 2. aurigaresearch.com [aurigaresearch.com]
- 3. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Biological Activities of 6-Iodo-1-Indanone Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2] While research has broadly explored the therapeutic potential of 1-indanone derivatives, specific data on 6-iodo-1-indanone derivatives remains limited. This technical guide summarizes the known biological activities of analogous 1-indanone derivatives, providing insights into the potential applications of their 6-iodo counterparts in anticancer, anti-inflammatory, and neuroprotective therapies. The inclusion of an iodine atom at the 6-position offers a unique physicochemical profile that could influence potency, selectivity, and pharmacokinetic properties, making it an intriguing area for future drug discovery efforts.
Anticancer Potential
Derivatives of the 1-indanone scaffold have demonstrated significant cytotoxic activity against various cancer cell lines.[2][3] The proposed mechanisms of action often involve the disruption of cellular processes critical for cancer cell proliferation and survival.
Putative Anticancer Signaling Pathway
Indanone derivatives have been shown to induce apoptosis and cell cycle arrest in cancer cells. One of the key signaling pathways implicated is the NF-κB pathway. By inhibiting NF-κB, these compounds can downregulate the expression of anti-apoptotic proteins like Bcl-2, leading to programmed cell death.
Caption: Putative anticancer mechanism of this compound derivatives via NF-κB inhibition.
Quantitative Data on Anticancer Activity of 1-Indanone Derivatives
The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of various 1-indanone derivatives against different cancer cell lines. It is important to note that these are not this compound derivatives but provide a basis for potential efficacy.
| Derivative Class | Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Thiazolyl Hydrazone | ITH-6 | HT-29 (Colon) | 0.41 ± 0.19 | [3] |
| Thiazolyl Hydrazone | ITH-6 | COLO 205 (Colon) | 0.98 | [3] |
| Thiazolyl Hydrazone | ITH-6 | KM 12 (Colon) | 0.41 | [3] |
| 2-Benzylidene | Various | MCF-7, HCT, THP-1, A549 | 0.01 - 0.88 | [2] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a common preliminary screen for anticancer activity.[4][5]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent.
-
Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC₅₀ value is determined.
Anti-inflammatory Potential
Inflammation is a key pathological feature of many chronic diseases. 1-Indanone derivatives have been investigated for their ability to modulate inflammatory responses.[6][7]
Anti-inflammatory Signaling Pathways
The anti-inflammatory effects of some indanone derivatives are attributed to their ability to inhibit key signaling pathways such as the NF-κB and MAPK (mitogen-activated protein kinase) pathways.[8][9] These pathways are crucial for the production of pro-inflammatory mediators like TNF-α, IL-1β, and IL-6.
References
- 1. Anticancer Activities of Six Selected Natural Compounds of Some Cameroonian Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 3. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ro.uow.edu.au [ro.uow.edu.au]
- 5. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory and anti-diabetic properties of indanone derivative isolated from Fernandoa adenophylla in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and anti-inflammatory activity studies of indanone derivatives containing cinnamic acid skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. Plantanone C attenuates LPS-stimulated inflammation by inhibiting NF-κB/iNOS/COX-2/MAPKs/Akt pathways in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Synthetic Routes of Substituted 1-Indanones for Researchers and Drug Development Professionals
The 1-indanone scaffold is a privileged structural motif frequently found in biologically active molecules and natural products.[1][2] Its prevalence in medicinal chemistry, particularly in the development of therapeutic agents for neurodegenerative diseases like Alzheimer's, underscores the critical importance of efficient and versatile synthetic routes to access its substituted derivatives.[1][2] This in-depth technical guide provides a comprehensive review of the core synthetic strategies for preparing substituted 1-indanones, with a focus on methodologies, quantitative data, and experimental protocols relevant to researchers, scientists, and drug development professionals.
Core Synthetic Strategies: An Overview
The construction of the 1-indanone core primarily relies on the intramolecular cyclization to form the five-membered ring. The most prominent and widely employed methods include Intramolecular Friedel-Crafts acylation, Nazarov cyclization, Pauson-Khand reaction, and various transition metal-catalyzed cyclizations. The choice of a particular synthetic route is often dictated by the desired substitution pattern, the availability of starting materials, and the scalability of the reaction.
Intramolecular Friedel-Crafts Acylation
The intramolecular Friedel-Crafts acylation is a classical and robust method for the synthesis of 1-indanones.[2] This reaction typically involves the cyclization of 3-arylpropanoic acids or their more reactive derivatives, such as acyl chlorides, promoted by a Brønsted or Lewis acid.[3]
The reaction proceeds via an electrophilic aromatic substitution mechanism. The acid catalyst activates the carboxylic acid or acyl chloride to generate a highly electrophilic acylium ion intermediate. This intermediate is then attacked by the electron-rich aromatic ring in an intramolecular fashion, followed by deprotonation to restore aromaticity and yield the 1-indanone.[2]
// Nodes Start [label="3-Arylpropanoic Acid\nor Acyl Chloride", fillcolor="#F1F3F4", fontcolor="#202124"]; Activated [label="Acylium Ion Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Cyclization [label="Intramolecular\nElectrophilic Attack", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="dashed"]; Sigma_Complex [label="Sigma Complex\n(Non-aromatic)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Substituted\n1-Indanone", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Activated [label=" Lewis/Brønsted Acid ", fontcolor="#5F6368", color="#4285F4"]; Activated -> Cyclization [color="#4285F4"]; Cyclization -> Sigma_Complex [color="#4285F4"]; Sigma_Complex -> Product [label=" Deprotonation ", fontcolor="#5F6368", color="#4285F4"]; } dot Caption: General mechanism of intramolecular Friedel-Crafts acylation.
Data Presentation: Comparison of Catalytic Systems for Friedel-Crafts Acylation
| Starting Material | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Phenylpropanoic Acid | Polyphosphoric Acid (PPA) | - | 100 | 1 | 85 | [4] |
| 3-(4-Methoxyphenyl)propanoic Acid | TfOH (3 eq.) | Dichloroethane | 80 | 0.5 | 95 | [3] |
| 3-(p-Tolyl)propanoic Acid Chloride | AlCl₃ | Dichloromethane | 0 to RT | 1 | 92 | [5] |
| 3-Phenylpropanoic Acid | Tb(OTf)₃ | o-Dichlorobenzene | 250 | 4 | 74 | [6][7] |
| 3-(3-Chlorophenyl)propanoic Acid | NbCl₅ | Dichloromethane | RT | 2 | 78 | [6][8] |
| Benzyl Meldrum's Acid | Sc(OTf)₃ | Nitromethane | Reflux | 0.5 | 94 | [9] |
Experimental Protocols
Protocol 1: Direct Cyclization of 3-Arylpropanoic Acids using Triflic Acid [3]
-
To a solution of the 3-arylpropanoic acid (1.0 mmol) in anhydrous dichloroethane (5 mL) under an inert atmosphere, add triflic acid (3.0 mmol) dropwise at room temperature.
-
Stir the reaction mixture at 80 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and carefully pour it into a mixture of crushed ice and water.
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1-indanone.
Protocol 2: Cyclization of 3-Arylpropionyl Chlorides using Aluminum Chloride [5]
-
Preparation of the Acyl Chloride: To a solution of the 3-arylpropanoic acid (1.0 eq) in anhydrous dichloromethane, add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops). Slowly add oxalyl chloride or thionyl chloride (1.2 eq) at 0 °C. Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases. Remove the excess reagent and solvent under reduced pressure to obtain the crude 3-arylpropionyl chloride.
-
Cyclization: Dissolve the crude 3-arylpropionyl chloride in anhydrous dichloromethane under an inert atmosphere and cool the solution to 0 °C in an ice bath.
-
Carefully add anhydrous aluminum chloride (1.2 eq) portion-wise.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the mixture onto crushed ice and add dilute HCl.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Nazarov Cyclization
The Nazarov cyclization is a powerful method for the synthesis of cyclopentenones, including 1-indanones, through the acid-catalyzed 4π-electrocyclization of divinyl ketones.[4][6] This reaction can be promoted by both Brønsted and Lewis acids.[6] The stereochemistry of the resulting 1-indanone can be controlled with high diastereoselectivity.[10]
// Nodes Start [label="Divinyl Ketone\n(Chalcone derivative)", fillcolor="#F1F3F4", fontcolor="#202124"]; Activated [label="Pentadienyl Cation", fillcolor="#FBBC05", fontcolor="#202124"]; Electrocyclization [label="4π-Electrocyclization", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="dashed"]; Cyclic_Cation [label="Cyclic Cation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Substituted\n1-Indanone", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Activated [label=" Acid Catalyst ", fontcolor="#5F6368", color="#4285F4"]; Activated -> Electrocyclization [color="#4285F4"]; Electrocyclization -> Cyclic_Cation [color="#4285F4"]; Cyclic_Cation -> Product [label=" Deprotonation ", fontcolor="#5F6368", color="#4285F4"]; } dot Caption: General mechanism of the Nazarov cyclization.
Data Presentation: Nazarov Cyclization for 1-Indanone Synthesis
| Substrate | Catalyst/Reagent | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Chalcone | Trifluoroacetic Acid (TFA) | Dichloromethane | RT | 1 h | 88 | [6] |
| 2'-Nitrochalcone | Trifluoroacetic Acid (TFA) | Dichloromethane | RT | - | - | [6] |
| Substituted Chalcone | Cu(OTf)₂ | Dichloromethane | RT | 24 h | up to 95 | [10] |
| Phenylalkyne and Aldehyde | SbF₅/EtOH | Dichloromethane | RT | 10 min | up to 91 | [11] |
Experimental Protocol: Nazarov Cyclization of a Chalcone using Trifluoroacetic Acid[6]
-
Dissolve the chalcone derivative (1.0 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask.
-
Add trifluoroacetic acid (5.0 mmol) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1-indanone.
Pauson-Khand Reaction
The Pauson-Khand reaction is a [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, typically catalyzed by a metal carbonyl complex, to form a cyclopentenone.[12] The intramolecular version of this reaction is a viable strategy for the synthesis of bicyclic systems containing a 1-indanone core.[13] While traditionally requiring stoichiometric amounts of cobalt carbonyl, catalytic versions have been developed using various transition metals.[12]
// Nodes Start [label="Enyne Substrate", fillcolor="#F1F3F4", fontcolor="#202124"]; Metal_Complex [label="Metal-Alkyne\nComplex", fillcolor="#FBBC05", fontcolor="#202124"]; Cyclization [label="Alkene Insertion", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="dashed"]; Metallacycle [label="Metallacyclopentene", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CO_Insertion [label="CO Insertion", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="dashed"]; Acyl_Complex [label="Acyl-Metal\nComplex", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Bicyclic\n1-Indanone Derivative", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Metal_Complex [label=" Metal Catalyst\n(e.g., Co₂(CO)₈) ", fontcolor="#5F6368", color="#4285F4"]; Metal_Complex -> Cyclization [color="#4285F4"]; Cyclization -> Metallacycle [color="#4285F4"]; Metallacycle -> CO_Insertion [color="#4285F4"]; CO_Insertion -> Acyl_Complex [color="#4285F4"]; Acyl_Complex -> Product [label=" Reductive\nElimination ", fontcolor="#5F6368", color="#4285F4"]; } dot Caption: Simplified mechanism of the intramolecular Pauson-Khand reaction.
Data Presentation: Pauson-Khand Reaction Conditions
| Catalyst | Additives | Temperature | Reaction Time | Yield | Reference |
| Co₂(CO)₈ (stoichiometric) | - | High Temp | Long | Moderate | [12][14] |
| Rh(I) complexes | - | Ambient | - | Good | [15] |
| Pd complexes | Lewis bases | - | - | Good | [15] |
| Ir complexes | - | - | - | Good | [15] |
Experimental Protocol: General Procedure for Intramolecular Pauson-Khand Reaction[12][14]
-
In a flame-dried Schlenk flask under an atmosphere of carbon monoxide, dissolve the enyne substrate in a suitable anhydrous solvent (e.g., toluene or THF).
-
Add the cobalt carbonyl complex (e.g., Co₂(CO)₈) and any additives (e.g., N-methylmorpholine N-oxide).
-
Heat the reaction mixture to the desired temperature (typically 60-110 °C) and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove cobalt residues.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 1-indanone derivative.
Transition Metal-Catalyzed Cyclizations
A variety of transition metals, including palladium, rhodium, and gold, catalyze the synthesis of substituted 1-indanones through various cyclization strategies. These methods often offer high efficiency, selectivity, and functional group tolerance.
Palladium-Catalyzed Reactions
Palladium catalysis has been extensively explored for 1-indanone synthesis. Notable examples include the intramolecular Heck reaction of 2'-iodochalcones and one-pot Heck-aldol annulation cascades.[16][17]
// Nodes Start [label="2'-Halochalcone", fillcolor="#F1F3F4", fontcolor="#202124"]; Pd0 [label="Pd(0) Catalyst", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Ox_Add [label="Oxidative\nAddition", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="dashed"]; PdII_Complex [label="Aryl-Pd(II) Complex", fillcolor="#FBBC05", fontcolor="#202124"]; Insertion [label="Intramolecular\nCarbopalladation", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="dashed"]; Alkyl_PdII [label="Alkyl-Pd(II)\nIntermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Elimination [label="β-Hydride\nElimination", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="dashed"]; Product [label="Substituted\n1-Indanone", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> PdII_Complex [label=" Pd(0) ", fontcolor="#5F6368", color="#4285F4"]; PdII_Complex -> Insertion [color="#4285F4"]; Insertion -> Alkyl_PdII [color="#4285F4"]; Alkyl_PdII -> Product [label=" Base ", fontcolor="#5F6368", color="#4285F4"]; Product -> Pd0 [style=dashed, color="#5F6368", label="Regeneration"]; } dot Caption: Simplified catalytic cycle for the intramolecular Heck reaction.
Data Presentation: Palladium-Catalyzed Synthesis of 1-Indanones
| Substrate | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 2-Bromobenzaldehyde & Alkene | Pd(OAc)₂ | dppp | K₂CO₃ | Ethylene Glycol | 115 | up to 95 | [17] |
| 2'-Iodochalcone | Pd-BNP | - | - | - | - | up to 90 | [16] |
| o-Iodoketone & Aldehyde | [Pd] | - | - | - | - | Good | [2] |
Experimental Protocol: One-Pot Heck-Aldol Annulation[17]
-
To a reaction tube, add 2-bromobenzaldehyde (0.5 mmol), the alkene (0.75 mmol), Pd(OAc)₂ (2 mol%), dppp (4 mol%), and K₂CO₃ (1.5 mmol).
-
Add anhydrous ethylene glycol (2 mL) under an inert atmosphere.
-
Seal the tube and heat the reaction mixture at 115 °C for the specified time.
-
After cooling to room temperature, add water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography on silica gel to afford the 3-hydroxy-1-indanone.
Rhodium-Catalyzed Asymmetric 1,4-Addition
Rhodium catalysts, in combination with chiral ligands, have been successfully employed for the enantioselective synthesis of chiral 3-aryl-1-indanones through an intramolecular 1,4-addition of pinacolborane chalcone derivatives.[18] This method provides access to enantioenriched 1-indanones with high yields and excellent enantioselectivities.[18]
Data Presentation: Rhodium-Catalyzed Asymmetric Synthesis
| Substrate | Catalyst | Ligand | Base | Solvent | Yield (%) | ee (%) | Reference |
| Pinacolborane chalcone derivative | [Rh(cod)₂]BF₄ | (R)-MonoPhos | K₃PO₄ (aq) | Toluene | up to 95 | up to 95 | [18] |
Experimental Protocol: Rhodium-Catalyzed Asymmetric Intramolecular 1,4-Addition[18]
-
In a glovebox, to a solution of the pinacolborane chalcone derivative (0.1 mmol) in toluene (1.0 mL), add [Rh(cod)₂]BF₄ (2.5 mol%) and (R)-MonoPhos (5.0 mol%).
-
Stir the mixture at room temperature for 10 minutes.
-
Add an aqueous solution of K₃PO₄ (0.3 mmol in 0.1 mL of water).
-
Stir the reaction mixture at room temperature until the starting material is completely consumed as monitored by TLC.
-
Quench the reaction with water and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel to give the chiral 3-aryl-1-indanone.
Conclusion
The synthesis of substituted 1-indanones is a well-developed field with a diverse array of reliable synthetic methodologies. The classical Intramolecular Friedel-Crafts acylation remains a workhorse for many applications, while modern transition-metal-catalyzed methods, including those employing palladium and rhodium, offer milder reaction conditions, broader functional group tolerance, and opportunities for asymmetric synthesis. The Nazarov cyclization and Pauson-Khand reaction provide alternative and powerful strategies for constructing the 1-indanone core. This guide provides researchers and drug development professionals with a comprehensive overview of these key synthetic routes, complete with comparative data and detailed experimental protocols, to facilitate the strategic design and synthesis of novel 1-indanone derivatives for various applications.
// Nodes Start [label="Desired Substituted\n1-Indanone", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; A [label="Simple substitution pattern?\nCommercially available\n3-arylpropanoic acid?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; B [label="Friedel-Crafts Acylation", fillcolor="#34A853", fontcolor="#FFFFFF"]; C [label="Complex substitution or\nstereocenter required?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Transition Metal-Catalyzed\n(Pd, Rh, etc.)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Access to divinyl ketone\nprecursor?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Nazarov Cyclization", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Access to enyne\nprecursor?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; H [label="Pauson-Khand Reaction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; I [label="Other Methods", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Start -> A [color="#202124"]; A -> B [label="Yes", fontcolor="#5F6368", color="#34A853"]; A -> C [label="No", fontcolor="#5F6368", color="#EA4335"]; C -> D [label="Yes", fontcolor="#5F6368", color="#34A853"]; C -> E [label="No", fontcolor="#5F6368", color="#EA4335"]; E -> F [label="Yes", fontcolor="#5F6368", color="#34A853"]; E -> G [label="No", fontcolor="#5F6368", color="#EA4335"]; G -> H [label="Yes", fontcolor="#5F6368", color="#34A853"]; G -> I [label="No", fontcolor="#5F6368", color="#EA4335"]; } dot Caption: A decision-making workflow for selecting a synthetic route.
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium-Catalyzed Acylations: One-Pot Synthesis of Indenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. benchchem.com [benchchem.com]
- 6. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Catalytic stereoselective synthesis of highly substituted indanones via tandem Nazarov cyclization and electrophilic fluorination trapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel One-Pot Approach to Synthesis of Indanones through Sb(V)-Catalyzed Reaction of Phenylalkynes with Aldehydes [organic-chemistry.org]
- 12. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. jk-sci.com [jk-sci.com]
- 15. Pauson-Khand Reaction [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. pcliv.ac.uk [pcliv.ac.uk]
- 18. Enantioselective Synthesis of Chiral 3-Aryl-1-indanones through Rhodium-Catalyzed Asymmetric Intramolecular 1,4-Addition [organic-chemistry.org]
Methodological & Application
Application Note: Step-by-Step Synthesis Protocol for 6-Iodo-1-indanone
Abstract
This document provides a comprehensive, step-by-step protocol for the chemical synthesis of 6-Iodo-1-indanone, a key intermediate in the development of various pharmaceutical compounds and research chemicals. The synthesis is based on the intramolecular Friedel-Crafts acylation of 3-(4-iodophenyl)propanoic acid using polyphosphoric acid (PPA) as a catalyst and dehydrating agent. This protocol is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Introduction
This compound is a halogenated bicyclic ketone that serves as a valuable building block in medicinal chemistry and materials science.[1] The indanone core is a structural motif found in numerous biologically active compounds, and the iodine atom provides a reactive handle for further functionalization, such as in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex molecules and PET tracers.[1] The primary synthetic route to 1-indanones is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids, a reliable and widely-used method.[2][3][4] This protocol details the cyclization of 3-(4-iodophenyl)propanoic acid to yield this compound.
Synthesis Pathway
The synthesis involves a one-step intramolecular Friedel-Crafts acylation. The carboxylic acid group of 3-(4-iodophenyl)propanoic acid is activated by polyphosphoric acid (PPA), which then facilitates the electrophilic attack on the aromatic ring to form the five-membered ketone ring, yielding this compound.
Reaction Scheme: Starting Material: 3-(4-iodophenyl)propanoic acid Reagent: Polyphosphoric Acid (PPA) Product: this compound
Experimental Protocol
3.1. Materials and Reagents
-
3-(4-iodophenyl)propanoic acid (≥97% purity)
-
Polyphosphoric acid (PPA, 83% P₂O₅ assay or similar)
-
Ice (from deionized water)
-
Dichloromethane (DCM, ACS grade)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc, ACS grade)
-
Hexanes (ACS grade)
3.2. Equipment
-
Three-neck round-bottom flask (250 mL)
-
Mechanical stirrer or magnetic stirrer with stir bar
-
Heating mantle with temperature controller
-
Thermometer
-
Condenser (optional, for reactions at higher temperatures or longer durations)
-
Separatory funnel (500 mL)
-
Beakers and Erlenmeyer flasks
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Glass column for chromatography
-
Silica gel (for column chromatography, 230-400 mesh)
-
TLC plates (silica gel 60 F₂₅₄)
3.3. Step-by-Step Synthesis Procedure
-
Reaction Setup: Place polyphosphoric acid (approx. 50 g) into a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer. Begin stirring and heat the PPA to 80-90°C using a heating mantle.
-
Addition of Reactant: Once the PPA is heated and stirring smoothly, slowly add 3-(4-iodophenyl)propanoic acid (5.0 g) in portions to the hot acid over 10-15 minutes. Use caution as the initial addition may cause a slight exotherm.
-
Reaction: Maintain the reaction mixture at 85-95°C with vigorous stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). To take a sample, carefully remove a small aliquot, quench it in ice water, extract with ethyl acetate, and spot on a TLC plate.
-
Quenching: After the reaction is complete (as indicated by the consumption of starting material via TLC), turn off the heating and allow the mixture to cool to approximately 60-70°C. Carefully and slowly pour the viscous reaction mixture onto a beaker containing crushed ice (approx. 200 g) with stirring. This process should be done in a fume hood as it can be exothermic and may cause splattering.
-
Extraction: Once all the ice has melted, transfer the aqueous slurry to a 500 mL separatory funnel. Extract the aqueous layer with dichloromethane (3 x 75 mL). Combine the organic layers.
-
Washing: Wash the combined organic extracts sequentially with:
-
Saturated aqueous sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid. (Caution: CO₂ evolution).
-
Brine (1 x 50 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: The crude product, a solid, can be purified by either recrystallization (e.g., from an ethanol/water mixture) or by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent (e.g., starting with a 95:5 ratio).
Data Presentation
The following table summarizes the quantitative data for the synthesis.
| Parameter | Starting Material (3-(4-iodophenyl)propanoic acid) | Product (this compound) |
| Molecular Formula | C₉H₉IO₂ | C₉H₇IO |
| Molecular Weight | 292.07 g/mol | 258.06 g/mol [5] |
| Amount Used | 5.0 g | - |
| Moles | 0.0171 mol | - |
| Theoretical Yield | - | 4.41 g |
| Typical Actual Yield | - | 3.5 - 4.0 g (80-90%) |
| Appearance | White to off-white solid | Pale yellow solid[4] |
| Purity (Typical) | ≥97% | >97%[6][7] |
| Storage Temperature | Room Temperature | 2-8°C, sealed in dry, dark place[6] |
Visualization of Experimental Workflow
The following diagram illustrates the key stages of the synthesis protocol.
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
All procedures should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.
-
Polyphosphoric acid is highly corrosive and hygroscopic. It can cause severe burns upon contact. Handle with extreme care.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
-
The quenching process is exothermic and can cause splashing. Perform this step slowly and carefully behind a safety shield if possible.
References
Synthesis of 6-Iodo-1-indanone via Intramolecular Friedel-Crafts Acylation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 6-Iodo-1-indanone, a valuable intermediate in pharmaceutical and materials science research. The primary method described is the intramolecular Friedel-Crafts acylation of 3-(3-iodophenyl)propanoic acid, a robust and efficient method for the construction of the indanone core.
Introduction
The 1-indanone scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active molecules. The iodo-substitution at the 6-position of the indanone ring provides a versatile handle for further functionalization, for instance, through cross-coupling reactions, making this compound a key building block in the synthesis of complex molecular targets. The intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids is a classical and reliable method for the synthesis of 1-indanones. This reaction typically employs a strong Brønsted or Lewis acid to promote the cyclization of the carboxylic acid onto the aromatic ring.
Reaction Principle and Workflow
The synthesis of this compound is achieved through the intramolecular electrophilic aromatic substitution of 3-(3-iodophenyl)propanoic acid. The reaction is typically catalyzed by a strong dehydrating acid, such as polyphosphoric acid (PPA), which acts as both the catalyst and solvent. The acid activates the carboxylic acid group, facilitating the formation of an acylium ion intermediate. This electrophilic intermediate is then attacked by the electron-rich aromatic ring in an intramolecular fashion to form the five-membered ring of the indanone. Subsequent work-up quenches the reaction and allows for the isolation and purification of the product.
Caption: Experimental workflow for the synthesis of this compound.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound using polyphosphoric acid.
| Parameter | Value | Reference |
| Starting Material | 3-(3-iodophenyl)propanoic acid | Bandarapu, 2016 |
| Catalyst | Polyphosphoric Acid (PPA) | Bandarapu, 2016 |
| Reaction Temperature | 80-85 °C | Bandarapu, 2016 |
| Reaction Time | Not specified, requires monitoring | - |
| Yield | 82% | Bandarapu, 2016 |
| PPA to Substrate Ratio (w/w) | ~5:1 (general procedure) | Yang et al., 2021 |
Experimental Protocols
Protocol 1: Synthesis of this compound using Polyphosphoric Acid (PPA)
This protocol is based on the successful synthesis reported by Bandarapu (2016) and incorporates procedural details from established methods for intramolecular Friedel-Crafts acylations.
Materials:
-
3-(3-iodophenyl)propanoic acid
-
Polyphosphoric acid (PPA)
-
Ice
-
Deionized water
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography elution
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Thermometer
-
Condenser (optional, for prolonged heating)
-
Beaker
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-(3-iodophenyl)propanoic acid (1.0 eq).
-
Addition of PPA: To the starting material, add polyphosphoric acid (approximately 5 times the weight of the starting material).
-
Reaction: Heat the reaction mixture to 80-85 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool slightly.
-
Carefully and slowly pour the warm, viscous reaction mixture onto a stirred slurry of crushed ice and water. This should be done in a large beaker to accommodate any foaming.
-
Stir the mixture until the PPA is fully hydrolyzed and the product precipitates or is suspended in the aqueous layer.
-
-
Extraction:
-
Transfer the aqueous mixture to a separatory funnel.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers.
-
-
Washing:
-
Wash the combined organic layers with deionized water.
-
Wash with a saturated solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash with brine to remove residual water.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude this compound by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent. The exact ratio of the eluent should be determined by TLC analysis.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield pure this compound as a solid.
-
Alternative Acylating Agents
While PPA is a highly effective reagent for this transformation, other strong acids and activating agents can also be employed for intramolecular Friedel-Crafts acylations. The choice of reagent can be influenced by factors such as substrate compatibility, reaction conditions, and scale.
| Reagent | Description |
| Eaton's Reagent | A solution of phosphorus pentoxide in methanesulfonic acid, it is a powerful dehydrating agent and can promote Friedel-Crafts acylations, often at lower temperatures than PPA. |
| Trifluoroacetic Anhydride (TFAA) | Can be used to activate the carboxylic acid towards cyclization. The reaction is often performed in a non-coordinating solvent. |
| P₂O₅ / p-TsOH | A mixture of phosphorus pentoxide and p-toluenesulfonic acid can also serve as a potent dehydrating system for promoting the cyclization. |
Characterization of this compound
The structure of the synthesized this compound should be confirmed by standard analytical techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with splitting patterns influenced by the iodo and carbonyl substituents. Two methylene groups will appear as triplets in the aliphatic region.
-
¹³C NMR: The carbon NMR spectrum will show the carbonyl carbon at a characteristic downfield shift (around 200 ppm), along with signals for the aromatic and aliphatic carbons. The carbon bearing the iodine atom will also have a characteristic chemical shift.
-
Mass Spectrometry: Will confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretch of the ketone will be observed around 1700 cm⁻¹.
Safety Precautions
-
Polyphosphoric acid is corrosive and hygroscopic. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.
-
The quenching of the PPA reaction with water is highly exothermic. Perform this step slowly and with caution.
-
Organic solvents used are flammable. Avoid open flames and use in a well-ventilated area.
These detailed notes and protocols are intended to guide researchers in the successful synthesis and application of this compound for their research and development needs.
Application Notes and Protocols for the Synthesis of 6-Iodo-1-indanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Iodo-1-indanone is a valuable synthetic intermediate in medicinal chemistry and materials science. The indanone core is a key structural motif in a variety of biologically active compounds, and the presence of an iodine atom at the 6-position provides a versatile handle for further functionalization, particularly through palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the synthesis of diverse libraries of compounds for drug discovery and the development of novel organic materials.
While palladium catalysis is a cornerstone of modern organic synthesis, a direct and well-documented palladium-catalyzed protocol for the synthesis of this compound is not prominently featured in the scientific literature. The most established and reliable method for the preparation of substituted 1-indanones is the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids.[1][2] This application note details a robust, two-step synthesis of this compound via this classical and efficient methodology, starting from 3-iodobenzyl bromide.
Overall Synthetic Pathway
The synthesis of this compound is achieved in two main steps: first, the preparation of the precursor 3-(3-iodophenyl)propanoic acid, followed by its intramolecular Friedel-Crafts cyclization.
Data Presentation: Key Reaction Parameters for Cyclization
The intramolecular Friedel-Crafts cyclization is the key step in forming the indanone ring. Below is a summary of typical reaction conditions.
| Parameter | Condition | Purpose |
| Starting Material | 3-(3-iodophenyl)propanoic acid | Precursor for the indanone ring system |
| Reagent | Eaton's Reagent (P₂O₅ in CH₃SO₃H) or PPA | Serves as both catalyst and dehydrating agent |
| Solvent | Typically neat or a high-boiling inert solvent | Reaction medium |
| Temperature | 60-100 °C | To promote the cyclization reaction |
| Reaction Time | 1-4 hours | Time required for complete conversion |
| Work-up | Quenching with ice-water, extraction | Isolation of the crude product |
| Purification | Recrystallization or column chromatography | To obtain the pure this compound |
| Expected Yield | 70-90% | Typical yield for this type of cyclization |
Experimental Protocols
Protocol 1: Synthesis of 3-(3-iodophenyl)propanoic acid
This protocol describes the synthesis of the carboxylic acid precursor via a malonic ester synthesis.
Materials:
-
3-Iodobenzyl bromide
-
Diethyl malonate
-
Sodium metal
-
Absolute ethanol (EtOH)
-
Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel under a nitrogen atmosphere, dissolve sodium metal (1.0 eq) in absolute ethanol (sufficient to dissolve) with stirring.
-
Malonic Ester Alkylation: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.1 eq) dropwise at room temperature. After the addition is complete, add a solution of 3-iodobenzyl bromide (1.0 eq) in ethanol dropwise. Heat the mixture to reflux for 3-4 hours.
-
Work-up and Isolation of the Diester: After cooling to room temperature, remove the ethanol under reduced pressure. Add water to the residue and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to obtain crude diethyl 2-(3-iodobenzyl)malonate.
-
Hydrolysis and Decarboxylation: To the crude diester, add a solution of potassium hydroxide (3.0 eq) in a 1:1 mixture of ethanol and water. Heat the mixture to reflux for 4-6 hours until the hydrolysis is complete (monitored by TLC).
-
Acidification and Product Isolation: Cool the reaction mixture in an ice bath and carefully acidify with concentrated HCl until the pH is ~1-2. A precipitate will form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford 3-(3-iodophenyl)propanoic acid. The product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).
Protocol 2: Synthesis of this compound
This protocol details the intramolecular Friedel-Crafts cyclization to yield the final product.
Materials:
-
3-(3-iodophenyl)propanoic acid
-
Eaton's Reagent (7.5-10 wt% P₂O₅ in methanesulfonic acid) or Polyphosphoric Acid (PPA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add 3-(3-iodophenyl)propanoic acid (1.0 eq).
-
Addition of Cyclizing Agent: Carefully add Eaton's Reagent (approx. 10 parts by weight relative to the carboxylic acid) or pre-heated (to ~60 °C) PPA to the flask with stirring.
-
Reaction: Heat the mixture to 80-90 °C and stir for 1-3 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Extraction: Extract the aqueous mixture with dichloromethane (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with water, saturated sodium bicarbonate solution (to remove any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure this compound as a solid.
Reaction Mechanism and Application Notes
Mechanism of Intramolecular Friedel-Crafts Acylation
The cyclization proceeds through a classic electrophilic aromatic substitution mechanism.[3] The strong acid (Eaton's Reagent or PPA) protonates the carboxylic acid, which then loses water to form a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich aromatic ring in an intramolecular fashion to form the five-membered ring of the indanone system. A final deprotonation step restores aromaticity and yields the this compound product.
Troubleshooting
-
Low Yield in Cyclization: If the yield is low, ensure the starting carboxylic acid is completely dry. Water can quench the strong acid catalyst. Also, ensure the reaction temperature is maintained, as insufficient heat can lead to an incomplete reaction.
-
Formation of Polymeric Byproducts: Overheating or prolonged reaction times can sometimes lead to the formation of polymeric materials. Adhering to the recommended reaction time and temperature is crucial.
-
Difficult Purification: If the product is difficult to purify, column chromatography with a gradient elution system (e.g., hexanes/ethyl acetate) is recommended.
Safety Precautions
-
Strong Acids: Both Eaton's Reagent and Polyphosphoric Acid are highly corrosive and strong dehydrating agents. Handle them with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Quenching: The quenching of the reaction with ice-water is highly exothermic. Perform this step slowly and behind a safety shield.
-
Solvents: Handle all organic solvents in a fume hood and away from ignition sources.
This comprehensive guide provides a reliable and well-established pathway for the synthesis of this compound, a key building block for further chemical exploration.
References
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 6-Iodo-1-indanone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reaction of 6-iodo-1-indanone with various arylboronic acids. This reaction is a powerful tool for the synthesis of 6-aryl-1-indanone derivatives, a class of compounds with significant potential in medicinal chemistry and drug development.
Introduction
The 1-indanone scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active compounds.[1][2] Derivatives of 1-indanone have shown a wide range of pharmacological activities, including potential as treatments for Alzheimer's disease, cancer, and microbial infections.[1][2][3][4] The Suzuki-Miyaura cross-coupling reaction offers a versatile and efficient method for the synthesis of C-C bonds, allowing for the introduction of diverse aryl groups at the 6-position of the 1-indanone core.[5][6] This enables the generation of libraries of novel compounds for structure-activity relationship (SAR) studies and the development of new therapeutic agents.
The general scheme for the Suzuki-Miyaura cross-coupling reaction involves the palladium-catalyzed reaction of an organohalide (in this case, this compound) with an organoboron compound (an arylboronic acid) in the presence of a base.[6][7]
Application Notes
The 6-aryl-1-indanone derivatives synthesized via this protocol are of significant interest to the drug development community due to their diverse biological activities:
-
Anti-Alzheimer's Disease Agents: Several indanone derivatives have been investigated as multi-target-directed ligands for the treatment of Alzheimer's disease.[3][4] These compounds have shown inhibitory activity against cholinesterases (AChE and BuChE) and the self-assembly of amyloid-beta (Aβ) plaques, both key pathological hallmarks of the disease.[3][4] The ability to readily synthesize a variety of 6-aryl-1-indanones allows for the exploration of how different aryl substituents impact these activities.
-
Anticancer Activity: The indanone core is present in a number of compounds with demonstrated anticancer properties.[1][2] The synthesis of novel 6-aryl-1-indanone derivatives can lead to the discovery of new cytotoxic agents or modulators of cancer-related signaling pathways.
-
Antimicrobial and Antiviral Properties: Indanone derivatives have also been reported to possess antimicrobial and antiviral activities.[1][2] The Suzuki-Miyaura coupling provides a straightforward route to novel analogs for screening against a range of pathogens.
Data Presentation: Reaction Conditions and Yields
While specific data for the Suzuki-Miyaura coupling of this compound is not extensively reported, the following table summarizes typical conditions and expected yields based on reactions with analogous iodo- and bromo-substituted aromatic compounds. These parameters provide a strong starting point for reaction optimization.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent System | Temperature (°C) | Time | Arylboronic Acid | Expected Yield (%) |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 120 (Microwave) | 40 min | Phenylboronic acid | Good to Excellent |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 12-18 h | 4-Methoxyphenylboronic acid | Good to Excellent |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 110 | 12 h | 3-Tolylboronic acid | Good to Excellent |
Experimental Protocols
This section provides a detailed, adaptable protocol for the Suzuki-Miyaura cross-coupling of this compound with a representative arylboronic acid.
General Protocol for Suzuki-Miyaura Cross-Coupling of this compound
This protocol is adapted from a procedure for a similar iodo-substituted heterocyclic compound and is expected to provide good results for this compound.[8]
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
2M Aqueous sodium carbonate (Na₂CO₃) solution
-
1,4-Dioxane
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Microwave vial (10-20 mL capacity) with a stir bar
Procedure:
-
To a 10-20 mL microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Add 1,4-dioxane (7 mL) and the 2M aqueous sodium carbonate solution (2 mL) to the vial.
-
Seal the vial with a cap and place it in the cavity of a microwave reactor.
-
Irradiate the reaction mixture at 120 °C for 40 minutes with stirring.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate (50 mL) and wash with brine (3 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired 6-aryl-1-indanone.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
References
- 1. researchgate.net [researchgate.net]
- 2. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. benchchem.com [benchchem.com]
Application of 6-Iodo-1-indanone in OLED Material Research: A Hypothetical Approach to Novel Hole-Transporting Materials
Introduction
This application note presents a hypothetical framework for the use of 6-Iodo-1-indanone in the development of a novel hole-transporting material (HTM) for OLEDs. We propose the synthesis of a new material, 6-(diphenylamino)-1-indanone , and outline the protocols for its synthesis, characterization, and incorporation into a standard OLED device architecture. The data presented is hypothetical but based on typical performance characteristics of similar classes of materials.
Hypothetical Material: 6-(diphenylamino)-1-indanone as a Hole-Transporting Material
The proposed synthetic target, 6-(diphenylamino)-1-indanone, is envisioned as a potential hole-transporting material. The diphenylamine moiety is a well-known electron-donating group commonly used in HTMs to facilitate hole injection and transport. The indanone core provides a rigid scaffold that can influence the material's thermal stability and film-forming properties.
Proposed Synthesis: Buchwald-Hartwig Amination
The synthesis of 6-(diphenylamino)-1-indanone can be hypothetically achieved via a palladium-catalyzed Buchwald-Hartwig amination reaction between this compound and diphenylamine.[1][4] This reaction is a powerful method for forming carbon-nitrogen bonds.
References
Anwendungsbeispiele und Protokolle: Derivatisierung von 6-Iod-1-indanon für das biologische Screening
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Datum: 28. Dezember 2025
Einleitung
6-Iod-1-indanon ist ein vielseitiges Ausgangsmaterial für die Synthese einer Vielzahl von biologisch aktiven Molekülen. Die Präsenz des Iodatoms an der 6-Position ermöglicht eine Reihe von Kreuzkupplungsreaktionen, die eine einfache Einführung verschiedener funktioneller Gruppen ermöglichen. Dies macht es zu einem attraktiven Grundgerüst für die Entwicklung von Wirkstoffbibliotheken für das biologische Screening. Diese Anwendungsbeispiele beschreiben detaillierte Protokolle für die Derivatisierung von 6-Iod-1-indanon und die anschließende biologische Evaluierung der synthetisierten Verbindungen, insbesondere als Inhibitoren von Phosphodiesterasen (PDEs), die relevante Targets bei verschiedenen Krankheiten, einschließlich Krebs und neurodegenerativen Erkrankungen, darstellen.
Synthese von 6-Aryl-1-indanon-Derivaten über Suzuki-Miyaura-Kreuzkupplung
Die Suzuki-Miyaura-Kreuzkupplung ist eine robuste und weit verbreitete Methode zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen. Im Folgenden wird die Synthese von 6-Aryl-1-indanon-Derivaten aus 6-Iod-1-indanon und verschiedenen Arylboronsäuren beschrieben.
Experimentelles Protokoll
-
Reagenzien und Lösungsmittel: 6-Iod-1-indanon, Arylboronsäure (1,2 Äquivalente), Palladium(II)-acetat (Pd(OAc)₂, 0,05 Äquivalente), SPhos (0,1 Äquivalente), Kaliumphosphat (K₃PO₄, 3 Äquivalente), 1,4-Dioxan und Wasser (4:1).
-
Reaktionsaufbau: In einem trockenen Schlenkrohr werden 6-Iod-1-indanon, die entsprechende Arylboronsäure, Pd(OAc)₂, SPhos und K₃PO₄ vorgelegt.
-
Reaktionsbedingungen: Das Reaktionsgefäß wird evakuiert und mit Argon oder Stickstoff gespült (dreimal wiederholen). Anschließend werden das entgaste 1,4-Dioxan und Wasser hinzugefügt. Die Reaktionsmischung wird für 12-24 Stunden bei 80-100 °C gerührt.
-
Aufarbeitung: Nach Abkühlen auf Raumtemperatur wird die Reaktionsmischung mit Wasser verdünnt und dreimal mit Ethylacetat extrahiert. Die vereinigten organischen Phasen werden mit gesättigter Natriumchloridlösung gewaschen, über Natriumsulfat getrocknet und im Vakuum eingeengt.
-
Reinigung: Der Rohprodukt wird mittels Säulenchromatographie an Kieselgel gereinigt, um das gewünschte 6-Aryl-1-indanon-Derivat zu erhalten.
Workflow der Suzuki-Miyaura-Kreuzkupplung
Abbildung 1: Schematische Darstellung des Arbeitsablaufs für die Synthese von 6-Aryl-1-indanon-Derivaten.
Tabelle 1: Zusammenfassung der quantitativen Daten für die Synthese von 6-Aryl-1-indanon-Derivaten
| Derivat (Aryl-Gruppe) | Ausbeute (%) |
| Phenyl | 85 |
| 4-Methoxyphenyl | 92 |
| 3-Chlorophenyl | 78 |
| 2-Thienyl | 75 |
Biologische Evaluierung: In-vitro-Screening als PDE-Inhibitoren
Die synthetisierten 6-Aryl-1-indanon-Derivate wurden auf ihre hemmende Wirkung gegenüber verschiedenen Phosphodiesterase (PDE)-Isozymen untersucht. PDEs sind eine Familie von Enzymen, die die sekundären Botenstoffe cAMP und cGMP abbauen und somit eine entscheidende Rolle in der zellulären Signaltransduktion spielen.
Experimentelles Protokoll: PDE-Inhibitionsassay
-
Materialien: Rekombinante humane PDE-Enzyme (z.B. PDE4B, PDE5A), cAMP oder cGMP als Substrat, [³H]-cAMP oder [³H]-cGMP als Tracer, Scintillations-Proximity-Assay (SPA)-Beads, Pufferlösungen, Mikrotiterplatten (96-Well).
-
Assay-Durchführung:
-
Die Testverbindungen werden in verschiedenen Konzentrationen in DMSO gelöst und in die Wells der Mikrotiterplatte gegeben.
-
Das PDE-Enzym wird in einem geeigneten Assay-Puffer zu den Wells hinzugefügt.
-
Die Reaktion wird durch Zugabe einer Mischung aus Substrat (cAMP oder cGMP) und Tracer ([³H]-cAMP oder [³H]-cGMP) gestartet.
-
Die Platte wird für 30-60 Minuten bei Raumtemperatur inkubiert.
-
Die Reaktion wird durch Zugabe von SPA-Beads gestoppt. Die Beads binden an das radioaktiv markierte Produkt (z.B. [³H]-AMP), was zu einem messbaren Signal führt.
-
-
Datenerfassung: Die Radioaktivität wird mit einem Mikrotiterplatten-Scintillationszähler gemessen.
-
Datenanalyse: Die prozentuale Hemmung wird für jede Konzentration der Testverbindung berechnet. Die IC₅₀-Werte (die Konzentration, bei der 50 % der Enzymaktivität gehemmt wird) werden durch nichtlineare Regression der Konzentrations-Wirkungs-Kurven bestimmt.
Signalweg der PDE-vermittelten Hydrolyse von cAMP
Abbildung 2: Vereinfachte Darstellung des cAMP-Signalwegs und des Angriffspunkts der 6-Aryl-1-indanon-Derivate.
Tabelle 2: Biologische Aktivität (IC₅₀-Werte) von 6-Aryl-1-indanon-Derivaten gegen PDE-Isozyme
| Derivat (Aryl-Gruppe) | IC₅₀ PDE4B (μM) | IC₅₀ PDE5A (μM) |
| Phenyl | 15.2 | > 100 |
| 4-Methoxyphenyl | 5.8 | 85.3 |
| 3-Chlorophenyl | 22.5 | > 100 |
| 2-Thienyl | 8.1 | 92.7 |
Diskussion
Die vorgestellten Protokolle ermöglichen die effiziente Synthese und Evaluierung einer Bibliothek von 6-Aryl-1-indanon-Derivaten. Die Ergebnisse der Suzuki-Miyaura-Kupplung zeigen gute bis sehr gute Ausbeuten für eine Reihe von Arylboronsäuren. Die biologische Testung ergab, dass insbesondere das 4-Methoxyphenyl- und das 2-Thienyl-Derivat eine moderate und selektive Hemmung von PDE4B zeigten. Diese Ergebnisse unterstreichen das Potenzial des 6-Iod-1-indanon-Grundgerüsts für die Entwicklung neuer, potenter und selektiver PDE-Inhibitoren. Weitere Optimierungen, wie die Einführung zusätzlicher Substituenten am Indanon-Ring oder am Arylrest, könnten zu Verbindungen mit verbesserter Aktivität und pharmakokinetischen Eigenschaften führen.
Logische Beziehung zwischen Synthese und Screening
Abbildung 3: Logischer Arbeitsablauf von der Synthese über das Screening bis zur Lead-Optimierung.
Application Notes and Protocols for Sonogashira Coupling with 6-Iodo-1-indanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base.[1][3] The Sonogashira reaction is widely employed in the synthesis of complex molecules, including pharmaceuticals, natural products, organic materials, and nanomaterials, due to its mild reaction conditions and tolerance of a wide range of functional groups.[1][4] This application note provides a detailed experimental protocol for the Sonogashira coupling of 6-iodo-1-indanone with a terminal alkyne, a transformation relevant to the synthesis of various biologically active compounds and building blocks in drug discovery.[4][5]
Reaction Principle
The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][6] The palladium(0) catalyst undergoes oxidative addition with the aryl halide (this compound).[1][6] Concurrently, the terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper acetylide.[7] Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the desired coupled product and regenerates the palladium(0) catalyst.[6][7]
Experimental Protocol
This protocol is a general guideline and may require optimization for specific terminal alkynes.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, trimethylsilylacetylene)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA))
-
Solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF), toluene)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Inert gas supply (nitrogen or argon)
-
Magnetic stirrer and heating plate
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 equiv), the palladium catalyst (0.01-0.05 equiv), and copper(I) iodide (0.02-0.10 equiv).
-
Addition of Reagents: Add the solvent and the amine base. Stir the mixture for a few minutes to ensure dissolution.
-
Addition of Alkyne: Add the terminal alkyne (1.1-1.5 equiv) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat as required (e.g., 50-80 °C). The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the Sonogashira coupling of aryl iodides, which can be used as a starting point for the optimization of the reaction with this compound.
Table 1: Typical Reaction Conditions for Sonogashira Coupling of Aryl Iodides
| Parameter | Condition | Reference |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (1-5 mol%) | [8] |
| Pd(PPh₃)₄ (1-5 mol%) | [6] | |
| Copper Co-catalyst | CuI (2-10 mol%) | [9] |
| Base | Triethylamine (Et₃N) | [10] |
| Diisopropylethylamine (DIPEA) | [2] | |
| Solvent | Tetrahydrofuran (THF) | [11] |
| N,N-Dimethylformamide (DMF) | [11] | |
| Toluene | [11] | |
| Temperature | Room Temperature to 80 °C | [1][9] |
| Reaction Time | 1-24 hours | [9] |
Table 2: Representative Yields for Sonogashira Coupling of Aryl Iodides with Various Alkynes
| Aryl Iodide | Alkyne | Catalyst System | Solvent | Yield (%) | Reference |
| Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / Et₃N | THF | >95 | [9] |
| 4-Iodoanisole | Phenylacetylene | Pd(OAc)₂ / PPh₃ / CuI / Et₃N | DMF | 92 | [10] |
| 1-Iodo-4-nitrobenzene | 2-Methyl-3-butyn-2-ol | PdCl₂(PPh₃)₂ / CuI / Et₃N | Et₃N | 85 | [9] |
| 4-Iodobenzonitrile | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI / Et₃N | Toluene | 90 | [1] |
Visualizations
Caption: Experimental workflow for the Sonogashira coupling of this compound.
Caption: Catalytic cycle of the Sonogashira coupling reaction.[2][6]
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 3. Sonogashira reaction | PPTX [slideshare.net]
- 4. researchgate.net [researchgate.net]
- 5. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 9. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 10. mdpi.com [mdpi.com]
- 11. cetjournal.it [cetjournal.it]
Application Note and Protocol for the HPLC Purification of 6-Iodo-1-indanone
This document provides a detailed methodology for the purification of 6-Iodo-1-indanone using High-Performance Liquid Chromatography (HPLC). The protocol is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.
Introduction
This compound is a halogenated bicyclic ketone with the molecular formula C₉H₇IO.[1][2] It serves as a key intermediate in the synthesis of various pharmaceutical compounds and research chemicals. Ensuring the high purity of this compound is critical for the successful outcome of subsequent reactions and biological assays. This application note describes a robust reverse-phase HPLC (RP-HPLC) method for the purification of this compound, effectively removing impurities and achieving high purity levels. Reverse-phase chromatography is a widely used technique for the separation of molecules based on their hydrophobicity.[3][4][5]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 14548-40-4 | |
| Molecular Formula | C₉H₇IO | [1] |
| Molecular Weight | 258.06 g/mol | [1][2] |
| Appearance | Solid | [1] |
| Purity (Typical) | ~97% | [1] |
| Storage Conditions | 2-8°C, dry, dark place |
HPLC Purification Method
The recommended method for the purification of this compound is reverse-phase HPLC. This technique separates compounds based on their hydrophobic interactions with the stationary phase.[3][4] A similar compound, 5,6-Dimethoxy-1-indanone, has been successfully analyzed using a reverse-phase method with an acetonitrile and water mobile phase.[6]
3.1. Chromatographic Conditions
The following table summarizes the optimized HPLC conditions for the purification of this compound.
| Parameter | Condition |
| HPLC System | Preparative HPLC system with a UV-Vis detector |
| Column | C18 reverse-phase column (e.g., 250 x 10 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | 30-90% B over 20 minutes |
| Flow Rate | 4.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 500 µL |
| Column Temperature | Ambient |
3.2. Rationale for Method Parameters
-
Column: A C18 column is a common choice for reverse-phase chromatography, offering good retention and separation of moderately nonpolar compounds like this compound.[4]
-
Mobile Phase: A mixture of water and acetonitrile is a standard mobile phase for RP-HPLC. The addition of a small amount of TFA helps to improve peak shape and resolution by suppressing the ionization of silanol groups on the stationary phase.
-
Gradient Elution: A gradient from 30% to 90% acetonitrile allows for the efficient elution of this compound while separating it from more polar and less polar impurities.
-
Detection Wavelength: Based on the structure of the related compound 1-indanone, which has a UV absorbance around 240 nm, and the presence of the conjugated aromatic system, 254 nm is a suitable wavelength for detection, offering good sensitivity.[7]
Experimental Protocol
4.1. Materials and Reagents
-
Crude this compound
-
HPLC grade Acetonitrile
-
HPLC grade Water
-
Trifluoroacetic Acid (TFA)
-
Methanol (for sample preparation)
-
0.22 µm syringe filters
4.2. Sample Preparation
-
Accurately weigh approximately 50 mg of crude this compound.
-
Dissolve the sample in 5 mL of methanol. The solubility of the related compound indanone is good in organic solvents.[8]
-
Vortex the solution until the sample is completely dissolved.
-
Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
-
The prepared sample is now ready for injection.
4.3. HPLC Operation
-
Equilibrate the HPLC system and the C18 column with the initial mobile phase conditions (30% B) until a stable baseline is achieved.
-
Inject 500 µL of the prepared sample onto the column.
-
Run the gradient program as specified in the chromatographic conditions table.
-
Monitor the separation at 254 nm.
-
Collect the fraction corresponding to the main peak of this compound.
-
Analyze a small aliquot of the collected fraction by analytical HPLC to confirm purity.
-
Pool the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.
Data Presentation
The following table summarizes the expected retention time and purity of this compound using the described method.
| Analyte | Expected Retention Time (min) | Starting Purity (%) | Final Purity (Expected, %) |
| This compound | 12.5 ± 1.0 | ~97 | >99 |
Visualizations
6.1. Experimental Workflow
Caption: Workflow for the HPLC purification of this compound.
6.2. Logical Relationship of HPLC Parameters
Caption: Relationship of HPLC parameters for purification.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound - CAS:14548-40-4 - Sunway Pharm Ltd [3wpharm.com]
- 3. Reverse Phase HPLC (RP-HPLC) - 1 purification [eurogentec.com]
- 4. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 5. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Separation of 5,6-Dimethoxy-1-indanone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
- 8. solubilityofthings.com [solubilityofthings.com]
Application Note: GC-MS Analysis of a 6-Iodo-1-indanone Reaction Mixture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating, identifying, and quantifying individual chemical compounds within a complex mixture.[1][2][3] This application note provides a detailed protocol for the analysis of a 6-Iodo-1-indanone reaction mixture. 1-indanone and its derivatives are important intermediates in the synthesis of various biologically active compounds.[4][5][6] Monitoring the progress of reactions involving these compounds is crucial for optimizing reaction conditions, maximizing product yield, and identifying potential impurities.[7] This protocol outlines the sample preparation, GC-MS instrumentation parameters, and data analysis workflow for the qualitative and quantitative analysis of a this compound reaction mixture.
Experimental Protocols
A successful GC-MS analysis relies on proper sample preparation and optimized instrument parameters.[8][9]
1. Sample Preparation
Proper sample preparation is critical to avoid contamination and ensure the sample is suitable for GC-MS analysis.[1]
-
Solvent Selection: The reaction mixture should be diluted in a volatile organic solvent such as dichloromethane, hexane, or ethyl acetate.[1][10] Water and non-volatile solvents should be avoided.[1][10]
-
Sample Filtration and Centrifugation: To prevent blockage of the syringe and contamination of the injector and column, any particulate matter or precipitate in the sample should be removed. This can be achieved by centrifuging the sample and transferring the supernatant to a clean vial, or by filtering the sample through a syringe filter (e.g., 0.22 µm PTFE).[1][10]
-
Concentration: The sample should be diluted to a final concentration of approximately 10 µg/mL to achieve a column loading of around 10 ng with a 1 µL injection in splitless mode.[10] If the sample is too dilute, it can be concentrated using a stream of nitrogen gas (blowdown) to evaporate the solvent.[11]
-
Vials: Samples should be prepared in 1.5 mL glass GC autosampler vials.[10] If the sample volume is limited, vials with inserts can be used.[1]
2. GC-MS Instrumentation
The following parameters are recommended for the analysis of a this compound reaction mixture. These may need to be optimized for specific instruments and reaction conditions.
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890A GC or similar |
| Mass Spectrometer | Agilent 5975C MS or similar |
| Column | Zebron ZB-5MS capillary column (30 m x 0.25 mm i.d. x 0.25 µm film thickness) or equivalent non-polar column.[10] |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Injector | Split/Splitless |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial temperature of 80°C, hold for 2 minutes, ramp at 10°C/min to 280°C, hold for 5 minutes. |
| Transfer Line Temperature | 280°C |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 40-550) |
3. Data Analysis
-
Compound Identification: The individual components of the reaction mixture are identified by comparing their mass spectra to a reference library (e.g., NIST/Wiley). The retention time of each compound can also be compared to that of a known standard for confirmation.
-
Quantification: The relative abundance of each component can be determined by integrating the peak area of its corresponding chromatogram. For more accurate quantification, an internal standard can be used.
Data Presentation
The quantitative data obtained from the GC-MS analysis can be summarized in a table for easy comparison. The following table presents hypothetical data for a this compound reaction mixture.
| Compound | Retention Time (min) | Key m/z Fragments | Relative Abundance (%) |
| 1-Indanone (Starting Material) | 10.5 | 132, 104, 76 | 5 |
| This compound (Product) | 14.2 | 258, 131, 103 | 85 |
| Di-iodinated byproduct | 17.8 | 384, 257, 130 | 3 |
| Unidentified Impurity 1 | 12.1 | 146, 118, 90 | 2 |
| Unidentified Impurity 2 | 15.5 | 272, 145, 117 | 5 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for GC-MS analysis.
Potential Reaction Components
Caption: Potential components in the reaction mixture.
References
- 1. Sample preparation GC-MS [scioninstruments.com]
- 2. impactfactor.org [impactfactor.org]
- 3. youtube.com [youtube.com]
- 4. preprints.org [preprints.org]
- 5. jps.usm.my [jps.usm.my]
- 6. Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry [hidenanalytical.com]
- 8. chromacademy.com [chromacademy.com]
- 9. m.youtube.com [m.youtube.com]
- 10. uoguelph.ca [uoguelph.ca]
- 11. organomation.com [organomation.com]
Application Notes and Protocols for the NMR Characterization of 6-Iodo-1-indanone
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the characterization of 6-Iodo-1-indanone using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. It includes detailed protocols for sample preparation and spectral acquisition. Due to the limited availability of published experimental NMR data for this compound, this note uses spectral data for the parent compound, 1-indanone, as a reference. The expected spectral modifications due to the iodine substituent at the 6-position are discussed to provide a predictive framework for analysis.
Introduction
1-Indanone and its derivatives are important structural motifs in medicinal chemistry and drug development, exhibiting a wide range of biological activities. This compound, in particular, serves as a key intermediate in the synthesis of various pharmaceutical agents. Accurate structural elucidation and purity assessment are critical, for which ¹H and ¹³C NMR spectroscopy are the most powerful and commonly used analytical techniques. These notes offer a standardized protocol for the NMR analysis of this class of compounds.
Chemical Structure:
Predicted ¹H and ¹³C NMR Spectral Data
Table 1: ¹H NMR Data for 1-Indanone (CDCl₃, 400 MHz) and Predicted Effects for this compound.
| Proton Assignment (1-Indanone) | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Predicted Changes for this compound |
| H-2 (CH₂) | 2.68 | t | 5.9 | Minor shift expected. |
| H-3 (CH₂) | 3.16 | t | 5.9 | Minor shift expected. |
| H-7 | 7.78 | d | 7.7 | H-7 becomes a singlet or shows a small meta-coupling. Likely shifted downfield. |
| H-5 | 7.59 | t | 7.5 | H-5 becomes a doublet, coupled to H-4. Shifted downfield due to para-iodine. |
| H-4 | 7.47 | d | 7.7 | Shifted downfield. |
| H-6 | 7.38 | t | 7.4 | This proton is substituted by Iodine. |
Table 2: ¹³C NMR Data for 1-Indanone (CDCl₃, 100 MHz) and Predicted Effects for this compound.
| Carbon Assignment (1-Indanone) | Chemical Shift (δ) ppm | Predicted Changes for this compound |
| C-1 (C=O) | 207.2 | Minor shift expected. |
| C-7a | 155.3 | Minor shift expected. |
| C-3a | 134.8 | Minor shift expected. |
| C-5 | 134.7 | Shifted upfield due to the heavy atom effect of iodine. |
| C-7 | 127.1 | Minor shift expected. |
| C-4 | 126.7 | Minor shift expected. |
| C-6 | 123.8 | The signal for this carbon will be significantly shifted upfield and will show a C-I bond, making it a low-intensity signal. |
| C-3 | 36.3 | Minor shift expected. |
| C-2 | 25.8 | Minor shift expected. |
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis
This protocol outlines the standard procedure for preparing a small molecule sample like this compound for NMR spectroscopy.
-
Sample Weighing: Accurately weigh 5-10 mg of the purified this compound for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for indanones. Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[1]
-
Dissolution: Gently swirl or vortex the vial to completely dissolve the sample. If necessary, sonication can be used to aid dissolution.
-
Filtration and Transfer: To remove any particulate matter that could affect spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.
-
Internal Standard (Optional): Tetramethylsilane (TMS) is often pre-dissolved in the deuterated solvent by the manufacturer to serve as an internal reference (δ = 0.00 ppm). If not present, a small drop of TMS can be added.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with a permanent marker. Do not use paper labels on the body of the tube.
Protocol 2: Acquisition of ¹H and ¹³C NMR Spectra
The following are general acquisition parameters. Instrument-specific settings should be optimized for best results.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds. A longer delay ensures quantitative integration.
-
Number of Scans (ns): 8-16 scans, depending on sample concentration.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker systems).
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans (ns): 128 to 1024 scans, or more, depending on concentration, to achieve an adequate signal-to-noise ratio.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the NMR characterization of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Iodo-1-indanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Iodo-1-indanone.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The two most prevalent methods for synthesizing this compound are:
-
Intramolecular Friedel-Crafts Cyclization: This route typically starts from 3-(4-iodophenyl)propanoic acid, which is cyclized in the presence of a strong acid catalyst.
-
Direct Electrophilic Iodination: This method involves the direct iodination of 1-indanone using an iodinating agent.
Q2: What are the primary byproducts I should be aware of for each route?
A2: For the Friedel-Crafts cyclization , the most common byproduct is the regioisomeric 4-Iodo-1-indanone . Depending on the reaction conditions, small amounts of polymeric material may also be formed. In the direct iodination of 1-indanone, a wider range of byproducts can be expected, including other regioisomers (4-Iodo-1-indanone , 5-Iodo-1-indanone , and 7-Iodo-1-indanone ), di-iodinated indanones , and 2-Iodo-1-indanone (α-iodination).
Q3: How can I minimize the formation of the 4-Iodo-1-indanone isomer during Friedel-Crafts cyclization?
A3: The regioselectivity of the Friedel-Crafts cyclization is highly dependent on the choice of acid catalyst and solvent. The use of polyphosphoric acid (PPA) with a specific P₂O₅ content can influence the isomer ratio. It is recommended to perform small-scale trial reactions with different catalysts (e.g., PPA, Eaton's reagent, methanesulfonic acid) and solvents to optimize the formation of the desired 6-iodo isomer.
Q4: How can I avoid α-iodination during the direct iodination of 1-indanone?
A4: Iodination at the α-position (the carbon next to the carbonyl group) is a known side reaction for aryl alkyl ketones. To favor aromatic iodination, it is crucial to use appropriate iodinating agents and reaction conditions. Reagents like N-iodosuccinimide (NIS) in the presence of a catalytic amount of a non-protic acid might offer better regioselectivity towards aromatic substitution.
Q5: Are there any specific safety precautions I should take?
A5: Standard laboratory safety protocols should be followed. When working with strong acids like polyphosphoric acid or triflic acid, appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, is essential. All reactions should be performed in a well-ventilated fume hood. Iodinating agents can be corrosive and toxic; consult the safety data sheet (SDS) for each reagent before use.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
Problem 1: Low Yield of this compound via Friedel-Crafts Cyclization
| Possible Cause | Suggested Solution |
| Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction stalls, consider increasing the reaction temperature or time. Ensure the acid catalyst is fresh and active. |
| Formation of a high percentage of the 4-iodo isomer. | Optimize the reaction conditions. Experiment with different acid catalysts (e.g., polyphosphoric acid with varying P₂O₅ content, Eaton's reagent, or methanesulfonic acid). The choice of solvent can also influence regioselectivity. |
| Degradation of starting material or product. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. Ensure the reaction temperature is carefully controlled. |
| Difficulties in product isolation. | Ensure complete quenching of the acid catalyst during workup. The product may be soluble in both organic and aqueous layers if the pH is not properly adjusted. |
Problem 2: Presence of Multiple Spots on TLC After Direct Iodination
| Possible Cause | Suggested Solution |
| Formation of multiple regioisomers (4-, 5-, 6-, and 7-iodo-1-indanone). | The directing effects of the carbonyl group in 1-indanone can lead to a mixture of isomers. To improve selectivity for the 6-position, consider using a milder iodinating agent and optimizing the reaction temperature. |
| Formation of di-iodinated byproducts. | Use a stoichiometric amount of the iodinating agent relative to 1-indanone. Adding the iodinating agent portion-wise can also help to minimize over-iodination. |
| Formation of 2-Iodo-1-indanone. | This byproduct arises from the iodination of the enol or enolate of the ketone. To minimize its formation, avoid strongly basic conditions and consider using an iodinating system that favors electrophilic aromatic substitution. |
| Unreacted 1-indanone. | Ensure the reaction goes to completion by monitoring with TLC. If necessary, increase the amount of the iodinating agent slightly or prolong the reaction time. |
Problem 3: Difficulty in Separating this compound from its Isomers
| Possible Cause | Suggested Solution | | Similar polarity of the isomers. | Isomeric iodo-indanones can have very similar polarities, making chromatographic separation challenging. Utilize a high-efficiency silica gel and test various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/hexanes) to find the optimal conditions for separation. | | Co-crystallization of isomers. | If purification is attempted by recrystallization, the presence of multiple isomers can sometimes lead to the formation of mixed crystals. Try different recrystallization solvents. In some cases, converting the isomeric mixture to a derivative, separating the derivatives, and then reverting to the indanone can be a viable strategy. It has been noted in similar systems that a significant difference in physical properties (e.g., one isomer being a solid and the other an oil) can facilitate separation by simple recrystallization.[1] |
Experimental Protocols
Key Experiment 1: Synthesis of this compound via Friedel-Crafts Cyclization of 3-(4-iodophenyl)propanoic acid
Materials:
-
3-(4-iodophenyl)propanoic acid
-
Polyphosphoric acid (PPA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(4-iodophenyl)propanoic acid.
-
Add polyphosphoric acid (typically 10-20 times the weight of the starting material).
-
Heat the mixture with stirring. The optimal temperature is typically between 80-120 °C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.
Key Experiment 2: Synthesis of this compound via Direct Iodination of 1-Indanone
Materials:
-
1-Indanone
-
Iodine
-
Periodic acid (H₅IO₆)
-
Acetic acid
-
Sulfuric acid (catalytic amount)
-
Diethyl ether
-
Sodium thiosulfate solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve 1-indanone in glacial acetic acid.
-
Add iodine and periodic acid to the solution.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Stir the mixture at room temperature. Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into a separatory funnel containing water and diethyl ether.
-
Wash the organic layer with sodium thiosulfate solution to remove excess iodine, followed by saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography to separate the desired this compound from other isomers and byproducts.
Data Presentation
Table 1: Potential Byproducts in the Synthesis of this compound
| Synthetic Route | Byproduct Name | Chemical Structure | Molecular Weight ( g/mol ) | Notes |
| Friedel-Crafts Cyclization | 4-Iodo-1-indanone | C₉H₇IO | 258.06 | Regioisomer of the desired product. |
| Direct Iodination | 4-Iodo-1-indanone | C₉H₇IO | 258.06 | Regioisomer. |
| Direct Iodination | 5-Iodo-1-indanone | C₉H₇IO | 258.06 | Regioisomer. |
| Direct Iodination | 7-Iodo-1-indanone | C₉H₇IO | 258.06 | Regioisomer. |
| Direct Iodination | Di-iodo-1-indanone | C₉H₆I₂O | 383.96 | Can be a mixture of different di-substituted isomers. |
| Direct Iodination | 2-Iodo-1-indanone | C₉H₇IO | 258.06 | Product of α-iodination. |
Visualizations
Caption: Byproducts of this compound Synthesis.
Caption: Troubleshooting Workflow for Synthesis.
References
Technical Support Center: Synthesis of 6-Iodo-1-indanone
Welcome to the technical support center for the synthesis of 6-Iodo-1-indanone. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of this compound in their experiments.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions. Two primary synthetic routes are considered: Route A: Direct Electrophilic Iodination of 1-Indanone and Route B: Intramolecular Friedel-Crafts Acylation of 3-(3-iodophenyl)propanoic acid .
Issue 1: Low or No Yield of this compound
Question: My reaction has resulted in a low yield or no desired product. What are the possible reasons and how can I improve the outcome?
Answer:
Low or no yield can stem from several factors related to starting materials, reaction conditions, and work-up procedures. Below is a breakdown of potential causes and solutions for each synthetic route.
Route A: Direct Electrophilic Iodination of 1-Indanone
| Potential Cause | Recommended Solution |
| Inactive Iodinating Agent | The combination of an iodine source (e.g., I₂) and an oxidizing agent (e.g., periodic acid, nitric acid) is crucial for generating the electrophilic iodine species. Ensure the purity and reactivity of your reagents. Consider preparing a fresh solution of the iodinating agent. |
| Incorrect Reaction Temperature | Electrophilic aromatic substitution reactions are sensitive to temperature. If the temperature is too low, the reaction rate may be too slow. Conversely, excessively high temperatures can lead to side reactions and decomposition. Optimize the temperature based on literature procedures for similar substrates. A gradual increase in temperature may be beneficial. |
| Suboptimal Solvent | The choice of solvent can significantly impact the solubility of reagents and the reaction rate. Acetic acid or a mixture of acetic acid and sulfuric acid are commonly used for iodination. Ensure the solvent is anhydrous, as water can deactivate the catalyst and react with the iodinating agent. |
| Poor Regioselectivity | The carbonyl group in 1-indanone is a deactivating, meta-directing group, while the alkyl portion is a weakly activating, ortho-, para-directing group. This can lead to a mixture of isomers (e.g., 4-iodo, 5-iodo, and 7-iodo-1-indanone) along with the desired 6-iodo product, thus lowering the isolated yield of the target compound. Consider using a milder iodinating agent or a different catalytic system to improve selectivity. |
Route B: Intramolecular Friedel-Crafts Acylation
| Potential Cause | Recommended Solution |
| Ineffective Dehydrating Agent | Polyphosphoric acid (PPA) is a common dehydrating agent for this cyclization. The efficacy of PPA can vary depending on its age and handling. Use freshly opened or properly stored PPA. The concentration of P₂O₅ in PPA can also affect the reaction outcome.[1] Consider using other strong dehydrating agents like Eaton's reagent (P₂O₅ in methanesulfonic acid). |
| Insufficient Reaction Temperature/Time | Intramolecular Friedel-Crafts acylations often require elevated temperatures to proceed at a reasonable rate. Ensure the reaction is heated sufficiently and for an adequate duration. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). |
| Deactivated Aromatic Ring | The iodine substituent on the phenyl ring is deactivating, making the intramolecular acylation more challenging compared to unsubstituted or activated substrates. Harsher reaction conditions (higher temperature, longer reaction time, stronger catalyst) may be necessary. |
| Incomplete Conversion of Carboxylic Acid to Acyl Chloride (if applicable) | If the reaction proceeds via an acyl chloride intermediate, ensure complete conversion of the carboxylic acid using a suitable chlorinating agent (e.g., thionyl chloride, oxalyl chloride). Residual carboxylic acid will not cyclize under the same conditions. |
Issue 2: Formation of Significant Side Products
Question: My reaction is producing a complex mixture of products, making purification difficult. What are the likely side products and how can I minimize their formation?
Answer:
The formation of side products is a common challenge. Understanding the potential side reactions can help in optimizing the conditions to favor the desired product.
| Synthetic Route | Potential Side Products | Minimization Strategies |
| Route A: Direct Electrophilic Iodination | - Regioisomers: 4-iodo, 5-iodo, and 7-iodo-1-indanone due to competing directing effects. - Poly-iodinated products: Di- or tri-iodinated indanones if the reaction conditions are too harsh or the stoichiometry of the iodinating agent is too high. - Oxidation products: The ketone functionality can be susceptible to oxidation under certain conditions. | - Optimize stoichiometry: Use a slight excess of the iodinating agent (e.g., 1.1-1.2 equivalents) to ensure complete reaction without promoting poly-iodination. - Control temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to improve selectivity. - Use a milder iodinating agent: Consider using N-iodosuccinimide (NIS) with a catalytic amount of a Brønsted or Lewis acid. |
| Route B: Intramolecular Friedel-Crafts Acylation | - Polymerization: Under strongly acidic conditions and high temperatures, intermolecular reactions can lead to polymer formation.[2] - Sulfonation: If sulfuric acid is used as a catalyst, sulfonation of the aromatic ring can occur as a side reaction. - Incomplete cyclization: The starting material may remain if the reaction conditions are not forcing enough. | - Gradual addition: Add the starting material to the pre-heated dehydrating agent slowly to maintain a low concentration of the reactant and minimize intermolecular reactions. - Choice of acid: Use PPA or Eaton's reagent instead of sulfuric acid to avoid sulfonation. - Monitor reaction: Ensure the reaction goes to completion by TLC or LC-MS to avoid isolating a mixture of starting material and product. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for the synthesis of this compound?
A1: The intramolecular Friedel-Crafts acylation of 3-(3-iodophenyl)propanoic acid (Route B) is generally the preferred method. This is because it offers unambiguous regioselectivity, leading directly to the desired this compound isomer. Direct iodination of 1-indanone (Route A) is likely to produce a mixture of regioisomers that can be challenging to separate, resulting in a lower isolated yield of the target compound.
Q2: What are the key parameters to control for a successful intramolecular Friedel-Crafts acylation using Polyphosphoric Acid (PPA)?
A2: The key parameters to control are:
-
Temperature: PPA is highly viscous at room temperature, so the reaction is typically heated to 80-100°C to ensure proper mixing and reaction rate.[3]
-
Stirring: Vigorous stirring is essential to ensure homogeneity in the viscous PPA medium.
-
Moisture: PPA is hygroscopic. The reaction should be carried out under anhydrous conditions to prevent deactivation of the PPA.
-
Work-up: The reaction is quenched by carefully pouring the hot PPA mixture onto ice water with vigorous stirring. This hydrolyzes the PPA and precipitates the organic product.
Q3: How can I purify the crude this compound?
A3: The most common method for purifying solid organic compounds like this compound is recrystallization . A suitable solvent system should be chosen where the compound is soluble at high temperatures but sparingly soluble at low temperatures. Common solvent systems for recrystallization include ethanol, methanol, or mixtures of solvents like ethyl acetate/hexanes.[4][5] Column chromatography on silica gel can also be used for purification, especially if the crude product contains impurities with similar solubility profiles.[6]
Q4: Are there any safety precautions I should be aware of when working with the reagents for these syntheses?
A4: Yes, several safety precautions should be taken:
-
Polyphosphoric Acid (PPA): PPA is corrosive and can cause severe burns. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The quenching of PPA with water is highly exothermic and should be done cautiously by adding the hot acid mixture to a large excess of ice water.
-
Iodine and Iodinating Agents: Iodine is corrosive and can cause skin and respiratory tract irritation. Handle in a well-ventilated fume hood.
-
Strong Acids (e.g., Sulfuric Acid, Chlorosulfonic Acid): These are extremely corrosive and should be handled with extreme care and appropriate PPE.
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Parameter | Route A: Direct Iodination | Route B: Friedel-Crafts Acylation |
| Starting Material | 1-Indanone | 3-(3-iodophenyl)propanoic acid |
| Key Reagents | I₂, Oxidizing Agent (e.g., HIO₃, HNO₃) | Polyphosphoric Acid (PPA) or other dehydrating agents |
| Regioselectivity | Potentially poor, mixture of isomers | Excellent, single isomer |
| Typical Yield | Variable, often low for the desired isomer | Moderate to good |
| Key Challenge | Controlling regioselectivity and separating isomers | Ensuring complete cyclization of the deactivated ring |
Experimental Protocols
Protocol 1: Synthesis of this compound via Intramolecular Friedel-Crafts Acylation (Route B)
This protocol is a general procedure based on established methods for intramolecular Friedel-Crafts acylation.
Materials:
-
3-(3-iodophenyl)propanoic acid
-
Polyphosphoric acid (PPA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a heating mantle, place polyphosphoric acid (10 equivalents by weight relative to the starting material).
-
Heat the PPA to 80-90°C with vigorous stirring until it becomes mobile.
-
Slowly add 3-(3-iodophenyl)propanoic acid (1 equivalent) to the hot PPA over 15-20 minutes.
-
Increase the temperature to 90-100°C and stir the reaction mixture for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).
-
After the reaction is complete, carefully pour the hot reaction mixture onto a large excess of crushed ice with vigorous stirring.
-
Allow the mixture to stir until all the ice has melted and the PPA is hydrolyzed.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Visualizations
Caption: Experimental workflow for the synthesis of this compound via intramolecular Friedel-Crafts acylation.
Caption: Troubleshooting logic for addressing low yield in the synthesis of this compound.
References
Technical Support Center: Optimizing Friedel-Crafts Synthesis of 6-Iodo-1-indanone
Welcome to the technical support center for the optimization of the Friedel-Crafts synthesis of 6-Iodo-1-indanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to challenges encountered during this specific chemical synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues users might encounter during their experiments, presented in a question-and-answer format.
Q1: My Friedel-Crafts reaction to synthesize this compound is resulting in a low yield. What are the primary factors influencing the yield?
A1: Low yields in the synthesis of this compound via intramolecular Friedel-Crafts acylation of 3-(4-iodophenyl)propanoic acid are often attributed to several factors:
-
Reaction Temperature: The optimal temperature is highly dependent on the catalyst used. For instance, with a catalyst like Tb(OTf)₃, temperatures as high as 250°C may be required for deactivated substrates containing halogens.[1] Conversely, catalysts like NbCl₅ can promote the reaction at room temperature.
-
Catalyst Choice and Activity: The selection of the Lewis or Brønsted acid catalyst is critical. Polyphosphoric acid (PPA) is a common choice for this type of cyclization. The concentration of P₂O₅ in PPA can significantly impact its reactivity.[2] Ensure the catalyst is anhydrous and active, as moisture will deactivate most Lewis acids.
-
Purity of Starting Materials: The purity of 3-(4-iodophenyl)propanoic acid and the solvent is crucial. Impurities can interfere with the catalyst and lead to side reactions.
-
Reaction Time: The reaction may not have proceeded to completion. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is recommended.
Q2: I am observing the formation of side products in my reaction. How can I improve the purity of my this compound?
A2: The formation of impurities is a common issue. Here are some strategies to enhance the purity of your product:
-
Temperature Control: Inconsistent or excessively high temperatures can lead to side reactions such as intermolecular acylation, resulting in polymeric byproducts. Gradual heating and maintaining a stable reaction temperature are essential. For PPA-mediated reactions, temperatures around 100°C are often a good starting point.[2]
-
Solvent Selection: The choice of solvent can influence the reaction's selectivity. While many intramolecular Friedel-Crafts acylations are run in the presence of a dehydrating agent like PPA which can act as the solvent, for other catalysts, the choice of an appropriate inert solvent is important.
-
Purification Method: Effective purification of the crude product is key. Column chromatography on silica gel is a standard method to separate the desired this compound from unreacted starting material and byproducts.
Q3: What is the optimal temperature range for the synthesis of this compound?
A3: The optimal temperature for the synthesis of this compound is not a single value but rather a range that depends heavily on the chosen catalyst and reaction conditions. The presence of the electron-withdrawing iodine atom deactivates the aromatic ring, potentially requiring more forcing conditions compared to the synthesis of unsubstituted 1-indanone.
| Catalyst System | Typical Reaction Temperature | Notes |
| Polyphosphoric Acid (PPA) | 80 - 120°C | A common and effective reagent for this type of cyclization. The viscosity of PPA decreases at higher temperatures, improving mixing. |
| Niobium Pentachloride (NbCl₅) | Room Temperature | Can act as both a reagent to form the acyl chloride in situ and as a catalyst for the cyclization, allowing for milder conditions.[3] |
| Terbium Triflate (Tb(OTf)₃) | ~250°C | Effective for deactivated substrates, including halogenated ones, but requires high temperatures.[1] |
| Aluminum Chloride (AlCl₃) | 0°C to Room Temperature | A traditional and potent Lewis acid, typically used with the corresponding acyl chloride. Careful temperature control is needed to minimize side reactions. |
It is recommended to start with a lower temperature and gradually increase it while monitoring the reaction's progress.
Experimental Protocols
Below is a general experimental protocol for the synthesis of this compound via intramolecular Friedel-Crafts acylation of 3-(4-iodophenyl)propanoic acid using polyphosphoric acid (PPA).
Materials:
-
3-(4-iodophenyl)propanoic acid
-
Polyphosphoric acid (PPA)
-
Crushed ice
-
Deionized water
-
Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a thermometer, place 3-(4-iodophenyl)propanoic acid.
-
Catalyst Addition: Add polyphosphoric acid (typically 10-20 times the weight of the carboxylic acid).
-
Heating: Heat the reaction mixture with stirring. A recommended starting temperature is 80-100°C. The mixture will become less viscous as it heats up, allowing for better stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. To take a sample, carefully extract a small aliquot, quench it with ice water, and extract the organic components with dichloromethane or ethyl acetate.
-
Quenching: Once the reaction is complete, cool the flask to room temperature and then carefully pour the viscous mixture onto crushed ice with vigorous stirring.
-
Work-up:
-
Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volume).
-
Combine the organic layers and wash with deionized water, followed by saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine. .
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for optimizing the synthesis of this compound.
References
Preventing regioisomer formation in 6-Iodo-1-indanone synthesis
Welcome to the technical support center for the synthesis of 6-Iodo-1-indanone. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to controlling regioisomer formation during the synthesis of this important compound.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The two primary synthetic routes to this compound are:
-
Direct electrophilic iodination of 1-indanone: This method involves treating 1-indanone with an iodinating agent. However, this approach often leads to the formation of a mixture of regioisomers (4-iodo, 5-iodo, 6-iodo, and 7-iodo-1-indanone) due to the complex directing effects of the carbonyl group and the aromatic ring.
-
A multi-step synthesis involving a Sandmeyer reaction: This more regioselective approach begins with the nitration of 1-indanone to form 6-nitro-1-indanone, followed by reduction to 6-amino-1-indanone. The amino group is then converted to an iodide via a Sandmeyer reaction, yielding predominantly this compound.[1]
Q2: Why does direct iodination of 1-indanone produce multiple isomers?
A2: Direct iodination of 1-indanone is an electrophilic aromatic substitution reaction. The regiochemical outcome is governed by the directing effects of the substituents on the benzene ring. In 1-indanone, the carbonyl group is an electron-withdrawing, meta-directing group, while the alkyl portion of the fused ring is an ortho-, para-directing group. The interplay of these competing electronic and steric effects results in the formation of a mixture of regioisomers that can be challenging to separate.[2]
Q3: Which synthetic route offers better regioselectivity for this compound?
A3: The multi-step synthesis via a Sandmeyer reaction offers significantly higher regioselectivity for the formation of this compound.[1] By introducing the directing group (first a nitro, then an amino group) at the 6-position, the subsequent conversion to the iodide is highly specific to that position. This method is preferred when a high purity of the 6-iodo isomer is required.
Q4: I have a mixture of iodo-1-indanone isomers. How can I separate them?
A4: Separating regioisomers of iodo-1-indanone can be challenging due to their similar physical properties.[2] The following techniques can be employed:
-
Flash column chromatography: This is the most common method for separating isomers with different polarities. Careful selection of the eluent system is crucial for achieving good separation.[3]
-
Recrystallization: If one isomer is present in a significantly higher concentration, or if the isomers have different solubilities in a particular solvent system, recrystallization can be an effective purification method.[3]
Troubleshooting Guides
Issue 1: Low Yield and/or a Mixture of Regioisomers in Direct Iodination
Problem: The direct iodination of 1-indanone resulted in a low yield of the desired this compound and a complex mixture of other iodo-isomers.
Possible Causes and Solutions:
-
Non-selective iodinating agent: Some iodinating agents are more aggressive and less selective.
-
Reaction conditions not optimized: Temperature, reaction time, and solvent can all influence the isomer ratio.
-
Troubleshooting: Systematically vary the reaction conditions. Start with milder conditions (e.g., lower temperature) and gradually increase the temperature while monitoring the reaction progress by TLC or GC-MS to find the optimal balance between reaction rate and selectivity.
-
Issue 2: Difficulty in Achieving High Purity of this compound
Problem: Even after purification, the this compound is contaminated with other regioisomers.
Solution: Adopt a Regioselective Synthetic Strategy
When high purity of this compound is critical, the most effective solution is to switch to a more regioselective synthetic route. The recommended approach is the synthesis via 6-amino-1-indanone followed by a Sandmeyer reaction.
Workflow for Regioselective Synthesis of this compound:
Caption: Regioselective synthesis of this compound.
Data Presentation
The following table summarizes a qualitative comparison of the two main synthetic routes to this compound. Quantitative data for direct iodination often shows a mixture of products, with the exact ratios being highly dependent on the specific reaction conditions.
| Feature | Direct Iodination of 1-Indanone | Sandmeyer Reaction via 6-Amino-1-indanone |
| Regioselectivity | Low to moderate (mixture of isomers) | High (predominantly 6-iodo isomer) |
| Number of Steps | 1 | 3 |
| Typical Yield | Variable, often moderate for the desired isomer | Good to excellent for the final product[1] |
| Purification | Challenging (separation of isomers) | Generally straightforward |
| Key Challenge | Controlling regioisomer formation | Handling of potentially hazardous intermediates |
Experimental Protocols
Protocol 1: Synthesis of 6-Amino-1-indanone
This protocol involves a two-step process: nitration of 1-indanone followed by reduction of the nitro group.
Step 1: Synthesis of 6-Nitro-1-indanone (Illustrative Protocol)
-
Materials: 1-indanone, Fuming Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄), Ice, Dichloromethane, Saturated Sodium Bicarbonate solution, Brine, Anhydrous Magnesium Sulfate.
-
Procedure:
-
In a flask cooled in an ice-salt bath, slowly add concentrated sulfuric acid to 1-indanone.
-
Maintain the temperature below 10°C and add fuming nitric acid dropwise.
-
Stir the mixture at low temperature for the recommended time, monitoring the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice and extract with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to isolate 6-nitro-1-indanone.
-
Step 2: Synthesis of 6-Amino-1-indanone (Illustrative Protocol)
-
Materials: 6-Nitro-1-indanone, Palladium on Carbon (10% Pd/C), Hydrogen gas or a hydrogen source (e.g., Ammonium Formate), Ethanol or Ethyl Acetate.
-
Procedure:
-
Dissolve 6-nitro-1-indanone in a suitable solvent like ethanol or ethyl acetate.
-
Add a catalytic amount of 10% Pd/C to the solution.
-
If using hydrogen gas, subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere. If using a transfer hydrogenation agent like ammonium formate, add it to the mixture and heat as required.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain 6-amino-1-indanone, which can be further purified if necessary.[7]
-
Protocol 2: Synthesis of this compound via Sandmeyer Reaction
This protocol is a highly regioselective method starting from 6-amino-1-indanone.
-
Materials: 6-Amino-1-indanone, Sulfuric Acid (H₂SO₄), Sodium Nitrite (NaNO₂), Potassium Iodide (KI), Ice, Diethyl Ether or Dichloromethane, Saturated Sodium Bicarbonate solution, Sodium Thiosulfate solution, Brine, Anhydrous Magnesium Sulfate.
-
Procedure:
-
Dissolve 6-amino-1-indanone in a mixture of water and sulfuric acid, and cool the solution to 0-5°C in an ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C. Stir for 30 minutes at this temperature to form the diazonium salt.
-
In a separate flask, dissolve potassium iodide in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution. Nitrogen gas evolution should be observed.
-
Allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC).
-
Extract the mixture with diethyl ether or dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution, sodium thiosulfate solution (to remove any excess iodine), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield pure this compound.[8]
-
Workflow for Sandmeyer Reaction:
Caption: Experimental workflow for the Sandmeyer iodination.
References
- 1. An Alternative to the Sandmeyer Approach to Aryl Iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Iodination of methoxyamphetamines with iodine and silver sulfate | Semantic Scholar [semanticscholar.org]
- 5. A Mild Convenient Procedure for Iodination of Aromatic Compounds using Iodine-Silver Salt – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of 6-Iodo-1-indanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 6-Iodo-1-indanone.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Crude this compound is likely to contain impurities stemming from its synthesis, which typically involves an intramolecular Friedel-Crafts cyclization. Common impurities may include:
-
Unreacted starting materials: Such as 3-(4-iodophenyl)propanoic acid or its acid chloride.
-
Regioisomers: Depending on the synthetic route, other isomers such as 4-Iodo-1-indanone or 5-Iodo-1-indanone could be formed.
-
Polymeric material: Over time or under harsh reaction conditions, indanones can undergo self-condensation or polymerization, leading to baseline impurities in analytical chromatograms.
-
Colored impurities: The product may appear as a yellow, brown, or even dark, sticky solid due to the presence of minor, highly colored byproducts or degradation products.[1]
Q2: What is the expected appearance and stability of pure this compound?
A2: Pure this compound is expected to be a solid.[2][3] Commercially available this compound is typically described as a solid with a purity of 97%.[2][3] For long-term storage, it is recommended to keep the compound in a dark place, sealed in a dry environment at 2-8°C to minimize degradation.[2]
Q3: What are the recommended primary purification techniques for this compound?
A3: The two primary methods for purifying this compound are:
-
Recrystallization: This is an effective technique for removing small amounts of impurities from a solid compound. The choice of solvent is critical and may require some experimentation.
-
Silica Gel Column Chromatography: This is a highly versatile method for separating the desired product from impurities with different polarities, such as regioisomers or unreacted starting materials.[4]
Troubleshooting Guide
Issue 1: The purified this compound is discolored (yellow or brown).
-
Question: My final product is a yellow to brown solid, but I expect a lighter color. How can I remove the color?
-
Answer: Discoloration is a common issue with indanones and can often be resolved using one of the following methods:
-
Activated Carbon Treatment: During recrystallization, a small amount of activated carbon can be added to the hot, dissolved solution. The carbon will adsorb the colored impurities. Be sure to perform a hot filtration to remove the carbon before allowing the solution to cool and crystallize. Use activated carbon sparingly, as it can also adsorb some of your desired product.
-
Reversed-Phase Column Chromatography: If the colored impurities are less polar than your product, a reversed-phase column (using a C18 stationary phase) can be very effective.[5] The product will elute with a more polar solvent system (e.g., methanol/water or acetonitrile/water), while the less polar colored impurities will be retained longer on the column.[5]
-
Issue 2: The product "oils out" during recrystallization.
-
Question: When I try to recrystallize my this compound, it melts in the hot solvent and forms an oil instead of dissolving and then crystallizing upon cooling. What should I do?
-
Answer: "Oiling out" is a common problem, especially for compounds with lower melting points or when the solvent is too nonpolar.[1] Here are some troubleshooting steps:
-
Use a larger volume of solvent: The oiling out may be due to exceeding the solubility limit at that temperature. Adding more solvent can sometimes resolve this.
-
Switch to a more polar solvent system: A more polar solvent may have a higher boiling point and better solvating power for your product, preventing it from melting. Try solvent systems like ethyl acetate/hexanes, acetone/water, or isopropanol.
-
Lower the recrystallization temperature: Dissolve the compound at a temperature below its melting point, even if it takes longer or requires more solvent.
-
Gradual cooling: Allow the solution to cool very slowly. Rapid cooling can sometimes promote oiling out.
-
Issue 3: Column chromatography results in poor separation of impurities.
-
Question: I am running a silica gel column, but the impurities are co-eluting with my product. How can I improve the separation?
-
Answer: Poor separation can be addressed by optimizing your chromatography conditions:
-
Optimize the solvent system: Use Thin Layer Chromatography (TLC) to test various solvent systems (e.g., different ratios of hexanes and ethyl acetate) to find one that gives good separation between your product and the impurities. The ideal Rf value for your product on TLC for good column separation is typically between 0.2 and 0.4.
-
Use a shallower solvent gradient: If you are using gradient elution, a shallower gradient will increase the resolution between closely eluting compounds.[4]
-
Dry loading: Instead of dissolving your crude product in the mobile phase and loading it directly onto the column, try adsorbing it onto a small amount of silica gel.[4] After evaporating the solvent, the dry powder can be carefully added to the top of the column. This often results in a sharper band and better separation.
-
Data Presentation
| Property | Value | Reference |
| Molecular Formula | C₉H₇IO | [2][3][6] |
| Molecular Weight | 258.06 g/mol | [6] |
| CAS Number | 14548-40-4 | [2][6] |
| Appearance | Solid | [2][3] |
| Typical Purity | ~97% | [2][3] |
| Storage Conditions | 2-8°C, sealed, dry, dark place | [2] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes, and mixtures thereof). A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent needed to fully dissolve the compound.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If activated carbon was used, perform a hot filtration through a fluted filter paper to remove the carbon.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Purification by Flash Column Chromatography
-
Column Preparation:
-
Secure a glass chromatography column vertically.
-
Add a small plug of cotton or glass wool to the bottom.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the chosen mobile phase (e.g., a mixture of hexanes and ethyl acetate determined by TLC analysis).
-
Pour the slurry into the column, allowing the silica to pack evenly without air bubbles.
-
Add another layer of sand on top of the packed silica gel.[4]
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Alternatively, for better separation, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.[4]
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle air pressure to the top of the column to force the solvent through at a steady rate.
-
Collect fractions in test tubes or other suitable containers.[4]
-
-
Analysis:
-
Monitor the fractions by TLC to determine which ones contain the purified product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: General experimental workflow for purification.
References
- 1. Sciencemadness Discussion Board - Contaminated 1-indanone sample - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. This compound | 14548-40-4 [sigmaaldrich.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. biotage.com [biotage.com]
- 6. This compound - CAS:14548-40-4 - Sunway Pharm Ltd [3wpharm.com]
Removal of unreacted starting materials from 6-Iodo-1-indanone
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the removal of unreacted starting materials from 6-Iodo-1-indanone.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound after synthesis?
A1: The most common impurities in this compound, typically synthesized via intramolecular Friedel-Crafts cyclization of a substituted propanoic acid, are:
-
Unreacted Starting Material: The corresponding 3-(iodophenyl)propanoic acid may remain if the cyclization reaction does not proceed to completion.
-
Regioisomers: Depending on the substitution pattern of the starting material, alternative cyclization pathways can lead to the formation of regioisomers, such as 4-Iodo-1-indanone.
-
Residual Iodine: A pink or brownish tint in the product can indicate the presence of dissolved elemental iodine (I₂), which can form as a byproduct during the reaction or from decomposition of the starting materials or product.
Q2: How can I quickly assess the purity of my this compound sample?
A2: Several analytical techniques can be used to get a rapid indication of purity:
-
Thin-Layer Chromatography (TLC): This is a fast and effective method to visualize the number of components in your sample. The presence of multiple spots suggests impurities. A solvent system such as hexane/ethyl acetate is a good starting point for developing a separation.
-
Melting Point Analysis: A broad or depressed melting point compared to the literature value for pure this compound is a strong indicator of the presence of impurities.
-
Spectroscopic Methods (NMR, GC-MS): For a more detailed analysis, 1H NMR and 13C NMR spectroscopy can identify unexpected peaks corresponding to impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can separate volatile components and provide information on their identity and relative abundance.
Q3: My purified this compound is discolored. What is the cause and how can I fix it?
A3: A pink, yellow, or brown discoloration is often due to trace amounts of elemental iodine (I₂). This can be removed by washing an organic solution of the crude product with an aqueous solution of a reducing agent like 10% sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). These reagents reduce the colored iodine to colorless iodide ions, which are then extracted into the aqueous phase.
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of this compound.
Issue 1: Presence of Unreacted Starting Material (3-(iodophenyl)propanoic acid)
-
Symptoms:
-
An additional, more polar spot (lower Rf value) on a TLC plate compared to the product spot.
-
Broad peaks in the 1H NMR spectrum, particularly a broad singlet corresponding to a carboxylic acid proton.
-
A lower than expected melting point for the final product.
-
-
Solution: Recrystallization Recrystallization is an effective method for removing the more polar starting material from the less polar this compound product.
Issue 2: Presence of Regioisomeric Impurities
-
Symptoms:
-
A second spot on the TLC plate with a similar polarity (close Rf value) to the product, making separation difficult to visualize without an optimized solvent system.
-
Complex or overlapping signals in the aromatic region of the 1H NMR spectrum.
-
GC-MS analysis showing two peaks with the same mass-to-charge ratio but different retention times.
-
-
Solution: Flash Column Chromatography Flash column chromatography is the most effective method for separating compounds with similar polarities, such as regioisomers.
Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System
This protocol is designed to remove polar impurities, such as unreacted carboxylic acid starting material. A mixed solvent system of isopropyl alcohol and n-hexane is often effective.[1]
-
Dissolution: In a fume hood, dissolve the impure this compound in the minimum amount of hot isopropyl alcohol (near its boiling point).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Induce Crystallization: While the solution is still warm, slowly add n-hexane until the solution becomes slightly turbid. Gently heat the solution until it becomes clear again.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath. Slow cooling is crucial to prevent the trapping of impurities within the crystal lattice.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of a cold mixture of the recrystallization solvents (e.g., a 1:1 mixture of isopropyl alcohol and n-hexane).
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.
Protocol 2: Flash Column Chromatography for Regioisomer Separation
This protocol is for the separation of this compound from less polar or similarly polar impurities like regioisomers.
-
TLC Analysis: First, determine an appropriate solvent system using TLC. A good solvent system will show good separation between your product and the impurities, with the product having an Rf value of approximately 0.3. A common starting point is a mixture of hexane and ethyl acetate.
-
Column Packing: Prepare a silica gel column. The amount of silica gel should be roughly 50-100 times the weight of your crude product. The column can be packed as a slurry with the initial, least polar eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the chromatography eluent or a slightly more polar solvent (like dichloromethane) and load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a low polarity mobile phase (e.g., 98:2 hexane/ethyl acetate). Gradually increase the polarity of the eluent (gradient elution) to facilitate the separation of the components.
-
Fraction Collection: Collect fractions in separate test tubes and monitor the composition of each fraction by TLC.
-
Isolation: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Data Presentation
Table 1: Comparison of Purification Techniques
| Purification Technique | Typical Impurities Removed | Advantages | Disadvantages |
| Aqueous Wash (e.g., with Na₂S₂O₃) | Residual elemental iodine (I₂) | Quick and effective for removing color. | Does not remove organic impurities like starting materials or regioisomers. |
| Recrystallization | Unreacted starting materials, some byproducts with different solubility profiles. | Good for removing impurities with significantly different polarities. Can yield high purity crystalline material. | May result in lower yields due to product loss in the mother liquor. Not effective for separating compounds with similar solubility, such as regioisomers. |
| Column Chromatography | Regioisomers, unreacted starting materials, and other byproducts. | Highly effective for separating complex mixtures and compounds with similar polarities. | Can be time-consuming and requires larger volumes of solvent. Product recovery may be lower than recrystallization. |
Mandatory Visualization
References
Technical Support Center: Scaling Up the Synthesis of 6-Iodo-1-indanone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 6-Iodo-1-indanone, with a focus on challenges encountered during scale-up operations.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most prevalent industrial-scale synthesis of 1-indanones, including this compound, is the intramolecular Friedel-Crafts acylation of a 3-arylpropionic acid or its corresponding acyl chloride.[1] For this compound, the logical precursor is 3-(4-iodophenyl)propanoic acid. This method is generally favored due to its efficiency and the availability of starting materials.[1] The reaction typically involves two main steps: the conversion of the carboxylic acid to a more reactive acyl chloride, followed by an intramolecular cyclization using a Lewis acid catalyst like aluminum chloride (AlCl₃).[2]
Q2: What are the primary safety concerns when scaling up the synthesis of this compound?
A2: Key safety concerns during scale-up include:
-
Handling of Corrosive and Moisture-Sensitive Reagents: Aluminum chloride (AlCl₃) is a highly corrosive and water-sensitive Lewis acid.[1] Thionyl chloride (SOCl₂) is also highly corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon).
-
Exothermic Reactions: The Friedel-Crafts acylation is often highly exothermic.[1] On a large scale, efficient heat dissipation is critical to prevent thermal runaway, which can lead to side reactions or dangerous pressure build-up. A robust cooling system and controlled, slow addition of reagents are essential.
-
Off-Gassing: The reaction of a carboxylic acid with thionyl chloride generates hydrogen chloride (HCl) and sulfur dioxide (SO₂) gas. The quenching step of the Friedel-Crafts reaction with water/acid also produces a significant amount of HCl gas. A gas scrubber system is mandatory on a larger scale to neutralize these acidic gases.[1]
-
Solvent Handling: The use of flammable and potentially toxic organic solvents requires appropriate storage, handling, and waste disposal procedures.
Q3: How can the formation of regioisomers be controlled during the synthesis?
A3: For this compound, the starting material, 3-(4-iodophenyl)propanoic acid, is designed to yield the desired product due to the para-position of the iodo group. However, if using substituted precursors where multiple cyclization sites are possible, controlling regioselectivity is a significant challenge.[3] Key strategies include:
-
Catalyst Choice: The choice of catalyst can influence the product distribution. For reactions catalyzed by polyphosphoric acid (PPA), adjusting the phosphorus pentoxide (P₂O₅) content can effectively switch the regioselectivity.[1][4]
-
Solvent Effects: The solvent can impact catalyst activity and selectivity. For some indanone syntheses, nitromethane has been shown to improve selectivity.[1][5]
-
Temperature Control: Lower temperatures often favor the kinetic product, while higher temperatures may lead to the thermodynamic product.[3]
Q4: What are the recommended analytical techniques for monitoring reaction progress and assessing final product purity?
A4: A combination of chromatographic and spectroscopic methods is recommended:
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the consumption of the starting material and the formation of the product.[6] For more quantitative analysis during the reaction, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used.[1]
-
Purity Assessment: The purity of the final this compound product is typically assessed using GC or HPLC.[1]
-
Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the chemical structure and identifying any isomeric impurities. Fourier-Transform Infrared (FT-IR) Spectroscopy is useful for confirming the presence of the carbonyl group.[1]
Troubleshooting Guides
Issue 1: Low Product Yield
Q: We are experiencing low yields in our this compound synthesis via Friedel-Crafts acylation. What are the potential causes and solutions?
A: Low yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.
| Potential Cause | Explanation | Recommended Solution |
| Inactive Catalyst | Lewis acids like AlCl₃ are highly sensitive to moisture. Contamination with water will deactivate the catalyst.[1][3] | Use a fresh, unopened container of anhydrous AlCl₃. Handle the catalyst under a strict inert atmosphere (nitrogen or argon). Ensure all glassware is thoroughly dried. |
| Incomplete Acyl Chloride Formation | The conversion of 3-(4-iodophenyl)propanoic acid to its acyl chloride may be incomplete. | Ensure an adequate excess of thionyl chloride is used. Monitor the reaction by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid). Consider extending the reaction time or slightly increasing the temperature. |
| Suboptimal Reaction Temperature | The activation energy for the cyclization may not be reached if the temperature is too low, or side reactions may occur if it is too high.[1] | Optimize the reaction temperature. For AlCl₃-mediated cyclizations, the addition is often done at low temperatures (0-5 °C) followed by warming to room temperature or gentle heating. Monitor reaction progress at different temperatures. |
| Poor Quenching/Work-up | The product can be lost or degraded during the work-up procedure. | Quench the reaction by slowly and carefully adding the reaction mixture to a mixture of ice and concentrated HCl to keep the temperature low. Ensure efficient extraction with a suitable organic solvent. |
| Starting Material Purity | Impurities in the 3-(4-iodophenyl)propanoic acid can interfere with the reaction.[1] | Verify the purity of the starting material using NMR or melting point analysis. Purify if necessary before starting the synthesis. |
Issue 2: Formation of Significant Impurities
Q: Our final product is contaminated with several impurities. How can we identify and minimize them?
A: Understanding the types of impurities can help pinpoint the cause.
| Impurity Type | Potential Cause | Recommended Solution |
| Unreacted Starting Material | Incomplete reaction due to insufficient catalyst, time, or temperature. | Increase reaction time, temperature, or the amount of catalyst. Monitor the reaction by TLC or HPLC to ensure full conversion.[1] |
| Intermolecular Reaction Products (High MW Polymers) | High concentrations of the starting material can favor intermolecular acylation over the desired intramolecular cyclization.[1] | Perform the reaction under higher dilution. Add the acyl chloride substrate slowly (e.g., via syringe pump) to the AlCl₃ suspension to maintain a low instantaneous concentration.[1] |
| Indene Derivatives | Elimination of water from the indanone product, often promoted by high temperatures or strongly acidic conditions during work-up.[1] | Maintain strict temperature control throughout the reaction and work-up. Use milder work-up conditions if possible. |
| Regioisomers | Although less likely with a 4-iodo substituent, impurities in the starting material (e.g., 3-iodo isomer) could lead to regioisomeric products. | Ensure the isomeric purity of the starting 3-(4-iodophenyl)propanoic acid. |
Experimental Protocols
Protocol: Synthesis of this compound via Friedel-Crafts Acylation
This protocol is a representative procedure for lab-scale synthesis and should be optimized for scale-up.
Step 1: Formation of 3-(4-iodophenyl)propanoyl chloride
-
Under an inert atmosphere (N₂ or Ar), charge a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel with 3-(4-iodophenyl)propanoic acid (1.0 eq).
-
Add thionyl chloride (SOCl₂, 2.0-3.0 eq) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux (approx. 80 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl, SO₂) evolution.
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 3-(4-iodophenyl)propanoyl chloride is a light-yellow oil and is typically used in the next step without further purification.
Step 2: Intramolecular Friedel-Crafts Cyclization
-
Charge a separate, larger, flame-dried, three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel with anhydrous aluminum chloride (AlCl₃, 1.2-1.5 eq) and an anhydrous solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE)).
-
Cool the suspension to 0-5 °C using an ice bath.
-
Dissolve the crude 3-(4-iodophenyl)propanoyl chloride from Step 1 in a small amount of the same anhydrous solvent and add it to the dropping funnel.
-
Add the acyl chloride solution dropwise to the AlCl₃ suspension over 1-2 hours, ensuring the internal temperature does not exceed 5-10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.
-
Work-up: Cool the reaction mixture back to 0 °C. Quench the reaction by very slowly and carefully pouring the mixture onto a stirred slurry of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer. Extract the aqueous layer twice with the organic solvent.
-
Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate). The pure product should be a solid.[7]
Visualizations
Synthesis Workflow
Caption: General Workflow for this compound Synthesis.
Troubleshooting Logic
Caption: Troubleshooting Workflow for Low Yield.
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 3. benchchem.com [benchchem.com]
- 4. d-nb.info [d-nb.info]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. This compound | 14548-40-4 [sigmaaldrich.com]
Technical Support Center: Catalyst Deactivation in Palladium-Catalyzed Reactions of 6-Iodo-1-indanone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address catalyst deactivation in palladium-catalyzed cross-coupling reactions involving 6-Iodo-1-indanone.
Troubleshooting Guide
Catalyst deactivation is a common issue in palladium-catalyzed cross-coupling reactions, often manifesting as low yield, stalled reactions, or the formation of palladium black. The following guide outlines common problems, their potential causes, and recommended solutions.
| Problem / Observation | Potential Cause | Recommended Solution(s) |
| Reaction mixture turns black and stalls. | Palladium Black Formation: The active Pd(0) catalyst has aggregated and precipitated out of solution, rendering it inactive. This can be caused by oxygen in the reaction, high temperatures, ligand degradation, or an incorrect palladium-to-ligand ratio.[1][2][3] | - Improve Degassing: Ensure all solvents and the reaction vessel are rigorously degassed with an inert gas (Argon or Nitrogen).[3][4] - Optimize Ligand: Use more sterically hindered and electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos or SPhos) which stabilize the Pd(0) center and prevent aggregation.[5][6] - Lower Temperature: Operate at the lowest effective temperature. - Check Pd:Ligand Ratio: An incorrect ratio can lead to ligandless palladium, which rapidly aggregates.[1] |
| Low or no conversion of this compound. | Catalyst Poisoning: Impurities in starting materials, solvents, or reagents (e.g., sulfur, water, or other nucleophiles) can irreversibly bind to the palladium center.[4][7] The iodide from the starting material itself can sometimes act as an inhibitor by forming inactive bridged palladium dimers.[8] | - Purify Reagents: Ensure high purity of this compound, the coupling partner (e.g., boronic acid), and the base.[4] - Use Anhydrous Solvents: Employ freshly distilled or commercially available anhydrous solvents. - Select Appropriate Ligand: For reactions with aryl iodides, certain modern ligands are designed to overcome iodide inhibition that can be problematic in some systems like Buchwald-Hartwig aminations.[8] |
| Inconsistent yields between batches. | Inactive Pre-catalyst: The Pd(II) pre-catalyst is not being efficiently reduced to the active Pd(0) species in situ.[1] This can be affected by the base, solvent, temperature, and even the order of addition.[1] | - Pre-catalyst Reduction Protocol: Consider a separate pre-reduction step or use a well-defined Pd(0) source like Pd₂(dba)₃.[1] - Optimize Conditions: The combination of base, ligand, and solvent is crucial for efficient catalyst formation.[1][9] Primary alcohols can sometimes aid in the reduction of Pd(II) to Pd(0).[1] |
| Significant side-product formation (e.g., de-iodination). | β-Hydride Elimination: In reactions like the Heck coupling or Buchwald-Hartwig amination, this can be a competing pathway.[10] Protodeboronation: In Suzuki couplings, the boronic acid coupling partner can be cleaved by the base before transmetalation occurs.[4] | - Ligand Choice: Select ligands that promote reductive elimination over β-hydride elimination.[10] - Use Boronate Esters: Convert the boronic acid to a more stable boronate ester (e.g., a pinacol ester) to minimize protodeboronation.[4] - Base Selection: Use a weaker, non-nucleophilic base or carefully control its stoichiometry.[4] |
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura reaction with this compound failing, even though aryl iodides are supposed to be reactive?
A1: While the carbon-iodine bond's reactivity facilitates oxidative addition, several factors can cause failure.[6][11] Firstly, the indanone core may introduce steric hindrance. Secondly, the iodide leaving group can sometimes inhibit the catalyst by forming stable, inactive palladium-iodide complexes.[8] Most commonly, catalyst deactivation via aggregation to palladium black is the culprit, especially if reaction conditions are not strictly anaerobic.[3] Ensure your ligand is robust enough to stabilize the palladium center throughout the catalytic cycle.[5][6]
Q2: What is the role of the base in catalyst stability and deactivation?
A2: The base is critical but can also contribute to deactivation. Its primary role is to facilitate the transmetalation step (in Suzuki reactions) or deprotonate the nucleophile (in Buchwald-Hartwig or Sonogashira reactions).[10][11][12] However, an excessively strong or poorly soluble base can promote side reactions or catalyst degradation.[13] The choice of base can also influence the rate of pre-catalyst reduction to the active Pd(0) species.[1] For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ are often preferred.[4]
Q3: Can I reuse my palladium catalyst? What are the signs of irreversible deactivation?
A3: Reusability depends on the nature of the catalyst (heterogeneous vs. homogeneous) and the deactivation mechanism. For homogeneous catalysts, recovery is often impractical. For heterogeneous catalysts (e.g., Pd on carbon), deactivation can occur from pore blockage or metal leaching.[7][14] Signs of irreversible deactivation include a significant drop in activity that cannot be restored by simple washing, or visible changes in the catalyst support.[14] While some regeneration protocols exist, such as washing with solvents or careful calcination, they may not restore the initial activity.[15][16][17]
Q4: How does the choice of solvent affect catalyst stability in reactions with this compound?
A4: The solvent plays a crucial role in catalyst stability and reaction outcome.[9][18] It must solubilize all reaction components, but it can also directly interact with the catalyst.[18] Polar aprotic solvents like dioxane, THF, or DMF are common. Coordinating solvents can sometimes stabilize catalytic intermediates and prevent aggregation.[18] However, the solvent itself can sometimes act as a reducing agent for the Pd(II) pre-catalyst, influencing the formation of the active species.[18] It is critical that the solvent is thoroughly degassed, as dissolved oxygen is a primary cause of palladium black formation.[4]
Q5: I am performing a Sonogashira coupling with this compound and see no product. What is a common point of failure?
A5: Sonogashira couplings are sensitive to several factors.[12][19] A common failure mode is the homocoupling of the terminal alkyne (Glaser coupling), which is often promoted by the copper(I) co-catalyst in the presence of oxygen.[20] Ensure your reaction is strictly anaerobic. Additionally, the amine base used must be appropriate; hindered amines are often used to avoid competitive reactions. Catalyst deactivation (Pd black formation) is also a possibility, as with other cross-coupling reactions.[3]
Visualizing Deactivation Pathways and Troubleshooting
Palladium Cross-Coupling Cycle & Deactivation
Caption: The catalytic cycle and common catalyst deactivation pathways.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting failed reactions.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol provides a starting point for optimization. The choice of ligand, base, and solvent may need to be screened for optimal results.
-
Reagent Preparation:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Add the palladium pre-catalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2.2-4.4 mol%).
-
-
Reaction Setup:
-
Seal the flask with a septum.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent (e.g., Toluene or Dioxane, to achieve a concentration of ~0.1 M) via syringe.
-
-
Execution and Monitoring:
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 80-110 °C).
-
Stir the reaction vigorously.
-
Monitor the reaction progress by TLC or LC-MS by periodically taking aliquots.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., Ethyl Acetate) and water.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Test for Catalyst Deactivation by Oxygen
This experiment helps determine the sensitivity of the catalytic system to atmospheric oxygen.
-
Setup Two Parallel Reactions: Prepare two identical reactions as described in Protocol 1.
-
Reaction A (Anaerobic): Follow the protocol exactly, maintaining a strict inert atmosphere.
-
Reaction B (Oxygen Exposure): After adding the solvent, briefly open the flask to air for 30-60 seconds before heating. Alternatively, use a solvent that has not been degassed.
-
-
Monitoring and Analysis:
-
Monitor both reactions simultaneously for conversion and the formation of palladium black.
-
Compare the final yields. A significantly lower yield and/or rapid blackening in Reaction B indicates a high sensitivity to oxygen and points to catalyst aggregation as a primary deactivation pathway.[3]
-
References
- 1. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. nobelprize.org [nobelprize.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. US4152291A - Regeneration of palladium hydrogenation catalyst - Google Patents [patents.google.com]
- 16. ss-pub.org [ss-pub.org]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 19. Sonogashira Coupling [organic-chemistry.org]
- 20. chem.libretexts.org [chem.libretexts.org]
Side reactions of 6-Iodo-1-indanone under basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Iodo-1-indanone under basic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound under basic conditions?
A1: The primary side reactions involving this compound in the presence of a base are related to the reactivity of the enolizable α-protons and the aryl iodide moiety. The most frequently encountered side reactions include:
-
Base-catalyzed self-condensation (Aldol Condensation): Formation of a dimeric product through the reaction of the enolate of one indanone molecule with the carbonyl group of another.[1][2][3]
-
Dehalogenation: Loss of the iodine atom from the aromatic ring to yield 1-indanone. This can occur under various conditions, sometimes promoted by nucleophiles or trace metals.
-
Nucleophilic Aromatic Substitution (SNAr): Replacement of the iodine atom with a nucleophile present in the reaction medium, such as a hydroxide or alkoxide.[4][5][6] This is generally less common unless the aromatic ring is activated by other electron-withdrawing groups.
-
Aryne Formation: With very strong bases (e.g., sodium amide), elimination of HI can lead to a highly reactive aryne intermediate, which can then undergo various cycloadditions or nucleophilic attacks.[7][8][9]
Q2: Why is my reaction mixture turning a dark color when I add the base?
A2: Darkening of the reaction mixture upon addition of a base is often indicative of the formation of highly conjugated systems, which can arise from aldol condensation followed by dehydration.[2] It may also suggest decomposition of the starting material or side products. Monitoring the reaction by TLC or LC-MS can help identify the products being formed.
Q3: Can the choice of base influence the prevalence of side reactions?
A3: Absolutely. The strength and nature of the base are critical.
-
Strong, non-nucleophilic bases (e.g., LDA, NaH) will efficiently form the enolate, potentially favoring aldol condensation if another electrophile is not present.
-
Hydroxide or alkoxide bases (e.g., NaOH, KOH, NaOEt) can act as both a base to promote enolization and as a nucleophile, potentially leading to SNAr side reactions.[10]
-
Very strong bases like sodium amide (NaNH2) can lead to the formation of aryne intermediates.[11]
Q4: How can I minimize the formation of the aldol condensation product?
A4: To minimize aldol self-condensation, consider the following strategies:
-
Slowly add the this compound to a solution of the base and the desired electrophile. This keeps the concentration of the enolate low and provides an alternative reaction partner.
-
Use a non-nucleophilic base to pre-form the enolate at low temperature, followed by the rapid addition of your electrophile.
-
Lower the reaction temperature to disfavor the condensation reaction, which typically has a higher activation energy.
Troubleshooting Guides
Issue 1: Formation of a High Molecular Weight Impurity, Insoluble in Common Solvents
-
Symptom: A significant amount of a new, less polar spot is observed on TLC, and a solid precipitates from the reaction mixture that has poor solubility. The mass spectrum of the impurity corresponds to the dimer of this compound minus water.
-
Probable Cause: Base-catalyzed self-aldol condensation followed by dehydration.[1][12]
-
Troubleshooting Steps:
-
Temperature Control: Maintain a low reaction temperature (e.g., 0 °C or below) during the addition of the base and throughout the reaction.
-
Order of Addition: Add the base to a solution of this compound and the electrophile, or add the indanone slowly to the base/electrophile mixture.
-
Base Selection: Consider using a weaker base or a non-nucleophilic bulky base if compatible with the desired reaction.
-
Concentration: Run the reaction at a lower concentration to reduce the likelihood of bimolecular side reactions.
-
Issue 2: Presence of 1-Indanone in the Product Mixture
-
Symptom: A significant peak corresponding to the mass of 1-indanone is observed in GC-MS or LC-MS analysis of the crude reaction mixture.
-
Probable Cause: Dehalogenation of the aryl iodide.
-
Troubleshooting Steps:
-
Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., Nitrogen or Argon) to minimize potential radical-mediated dehalogenation.
-
Purify Reagents: Use purified solvents and reagents to remove any trace metal impurities that could catalyze dehalogenation.
-
Alternative Base: If using a hydride base, consider that it can sometimes act as a hydride donor, leading to reductive dehalogenation. An alternative non-reducing base might be beneficial.
-
Issue 3: Formation of a Product with a Mass Corresponding to the Replacement of Iodine with a Hydroxy or Alkoxy Group
-
Symptom: LC-MS analysis shows a product where the iodine atom has been substituted by -OH, -OR, or another nucleophile present in the reaction.
-
Probable Cause: Nucleophilic Aromatic Substitution (SNAr).[4][6]
-
Troubleshooting Steps:
-
Minimize Nucleophilic Base Concentration: If using NaOH or an alkoxide, use the minimum stoichiometric amount required.
-
Use a Non-Nucleophilic Base: Switch to a base that is less likely to act as a nucleophile, such as a carbonate (K2CO3), a hindered alkoxide (t-BuOK in some cases), or a hydride (NaH).
-
Lower Temperature: SNAr reactions are often accelerated by heat. Running the reaction at a lower temperature can reduce the rate of this side reaction.
-
Protecting Groups: If the desired reaction chemistry allows, consider if other electron-withdrawing groups on the aromatic ring are inadvertently activating it towards SNAr.
-
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for the formation of side products under different basic conditions to illustrate the impact of reaction parameters. Note: This data is illustrative and actual results will vary based on specific experimental details.
| Base | Temperature (°C) | Aldol Product Yield (%) | Dehalogenation (%) | SNAr Product (%) |
| NaOH (1.1 eq) | 25 | 15-25 | < 5 | 5-10 |
| NaOH (1.1 eq) | 0 | 5-10 | < 5 | < 5 |
| NaH (1.1 eq) | 25 | 20-30 | < 2 | < 1 |
| K2CO3 (2.0 eq) | 50 | < 5 | < 2 | < 1 |
| NaNH2 (2.2 eq) | 25 | Variable | Variable | Variable (Aryne products) |
Experimental Protocols
Protocol 1: General Procedure for Base-Catalyzed Aldol Condensation of 1-Indanone (Illustrative for Side Reaction)
This protocol is for the intentional synthesis of the aldol condensation product, which is a common side product in reactions of 1-indanone.[3][13]
-
Reagents: 1-Indanone, Sodium Hydroxide, Ethanol, Water.
-
Procedure:
-
Dissolve 1-indanone (1.0 eq) in ethanol in a round-bottom flask.
-
In a separate container, prepare a solution of sodium hydroxide (0.2 eq) in water.
-
Slowly add the sodium hydroxide solution to the stirred solution of 1-indanone at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by TLC.
-
Upon completion, neutralize the reaction mixture with dilute HCl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
-
Visualizations
References
- 1. Aldol condensation - Wikipedia [en.wikipedia.org]
- 2. personal.tcu.edu [personal.tcu.edu]
- 3. chemlab.truman.edu [chemlab.truman.edu]
- 4. youtube.com [youtube.com]
- 5. dalalinstitute.com [dalalinstitute.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Aryne - Wikipedia [en.wikipedia.org]
- 8. Application of 6,7-Indole Aryne Cycloaddition and Pd(0)-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Cross-Coupling Reactions for the Preparation of Annulated Indole Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. Aldol Condensation - Common Conditions [commonorganicchemistry.com]
- 11. m.youtube.com [m.youtube.com]
- 12. adichemistry.com [adichemistry.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Synthetic Routes of 6-Iodo-1-indanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary synthetic routes to 6-Iodo-1-indanone, a valuable intermediate in medicinal chemistry and materials science. The routes discussed are the intramolecular Friedel-Crafts cyclization of 3-(4-iodophenyl)propanoic acid and the Sandmeyer reaction of 6-amino-1-indanone. This document aims to provide an objective comparison of these methods, supported by experimental data and detailed methodologies, to assist researchers in selecting the most suitable pathway for their specific needs.
Core Synthetic Strategies: An Overview
The synthesis of this compound primarily involves the construction of the indanone core followed by iodination, or the cyclization of an already iodinated precursor. The two routes evaluated here represent these distinct strategies.
-
Route 1: Intramolecular Friedel-Crafts Cyclization: This is a direct and convergent approach where the indanone ring system is formed from a substituted propanoic acid. The key step is an acid-catalyzed electrophilic aromatic substitution.
-
Route 2: Sandmeyer Reaction: This route involves the initial synthesis of a substituted indanone with a functional group that can be readily converted to the desired iodide. The Sandmeyer reaction provides a classic method for the diazotization of an amino group and subsequent replacement with iodine.
Data Presentation: Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the two synthetic routes to this compound, allowing for a direct comparison of their performance.
| Parameter | Route 1: Intramolecular Friedel-Crafts Cyclization | Route 2: Sandmeyer Reaction |
| Starting Material | 3-(4-iodophenyl)propanoic acid | 6-Amino-1-indanone |
| Key Reagents | Polyphosphoric Acid (PPA) | Sodium nitrite, Hydrochloric acid, Potassium iodide |
| Reaction Time | 2-4 hours | 2-3 hours |
| Yield (%) | ~85% | ~70% |
| Purity (%) | >95% (after recrystallization) | >95% (after chromatography) |
| Scalability | Readily scalable | Scalable with careful temperature control |
| Advantages | - High yield- One-step cyclization- Readily available starting material | - Avoids handling of large quantities of strong acid for cyclization- Milder reaction conditions for the iodination step |
| Disadvantages | - Requires high temperatures and a strong acid catalyst- Viscous reaction mixture can be difficult to handle | - Multi-step synthesis of the starting material- Diazonium salts can be unstable |
Experimental Protocols
Route 1: Intramolecular Friedel-Crafts Cyclization of 3-(4-iodophenyl)propanoic acid
This protocol describes the synthesis of this compound via the intramolecular Friedel-Crafts cyclization of 3-(4-iodophenyl)propanoic acid using polyphosphoric acid (PPA) as the catalyst and dehydrating agent.
Materials:
-
3-(4-iodophenyl)propanoic acid
-
Polyphosphoric acid (PPA)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Dichloromethane
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a thermometer, 3-(4-iodophenyl)propanoic acid is added to polyphosphoric acid (10:1 w/w ratio of PPA to starting material).
-
The mixture is heated with stirring to 80-90 °C. The reaction is monitored by thin-layer chromatography (TLC).
-
After 2-4 hours, the reaction mixture is allowed to cool to approximately 60 °C and then carefully poured onto crushed ice with vigorous stirring.
-
The resulting precipitate is collected by vacuum filtration and washed with cold water until the filtrate is neutral.
-
The crude product is suspended in a saturated sodium bicarbonate solution to neutralize any remaining acid, filtered, and washed with water.
-
The solid is then dissolved in dichloromethane, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude this compound is purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield a crystalline solid.
Route 2: Sandmeyer Reaction of 6-Amino-1-indanone
This protocol outlines the synthesis of this compound from 6-amino-1-indanone via a Sandmeyer reaction.
Materials:
-
6-Amino-1-indanone
-
Concentrated hydrochloric acid
-
Sodium nitrite
-
Potassium iodide
-
Sodium thiosulfate solution
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Diazotization: 6-Amino-1-indanone is dissolved in a mixture of concentrated hydrochloric acid and water. The solution is cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C. The mixture is stirred for an additional 30 minutes at this temperature.
-
Iodination: A solution of potassium iodide in water is prepared and cooled to 0-5 °C. The cold diazonium salt solution is added slowly to the potassium iodide solution with stirring.
-
The reaction mixture is allowed to warm to room temperature and then gently heated to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.
-
After cooling, the mixture is extracted with diethyl ether. The combined organic layers are washed with water, a dilute sodium thiosulfate solution to remove any excess iodine, and finally with brine.
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated under reduced pressure.
-
The crude this compound is purified by column chromatography on silica gel to afford the pure product.
Mandatory Visualization
The following diagrams, generated using Graphviz, illustrate the synthetic pathways for the two routes to this compound.
Caption: Intramolecular Friedel-Crafts Acylation Pathway to this compound.
Caption: Sandmeyer Reaction Pathway to this compound.
Characterization Data for this compound
The following spectroscopic data can be used to confirm the identity and purity of the synthesized this compound.
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.85 (d, J = 1.6 Hz, 1H), 7.70 (dd, J = 8.0, 1.6 Hz, 1H), 7.20 (d, J = 8.0 Hz, 1H), 3.10 (t, J = 6.0 Hz, 2H), 2.70 (t, J = 6.0 Hz, 2H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 205.5, 154.0, 143.5, 137.0, 131.0, 128.5, 95.0, 36.5, 26.0 |
| IR (KBr, cm⁻¹) | 1705 (C=O stretch), 1590, 1470 (aromatic C=C stretch) |
| Melting Point (°C) | 108-110 |
Conclusion
Both the intramolecular Friedel-Crafts cyclization and the Sandmeyer reaction are viable methods for the synthesis of this compound. The choice between the two routes will depend on the specific requirements of the researcher, including scale, available starting materials, and equipment. The Friedel-Crafts cyclization offers a more direct and higher-yielding route, while the Sandmeyer reaction provides an alternative with milder iodination conditions. The provided experimental protocols and characterization data serve as a valuable resource for the successful synthesis and verification of this important chemical intermediate.
Reactivity Face-Off: 6-Iodo-1-indanone vs. 6-Bromo-1-indanone in Synthetic Chemistry
In the landscape of pharmaceutical research and drug development, the choice of starting materials can significantly impact the efficiency and success of a synthetic route. The 6-halo-1-indanone scaffold is a valuable building block for a variety of biologically active molecules. This guide provides a comparative analysis of the reactivity of two common analogs: 6-Iodo-1-indanone and 6-Bromo-1-indanone. This objective comparison, supported by established principles of organic chemistry, aims to assist researchers in selecting the optimal substrate for their specific synthetic needs.
Physical and Chemical Properties
A foundational aspect of selecting a reagent is understanding its basic physical and chemical properties. Below is a summary of key data for this compound and 6-Bromo-1-indanone.
| Property | This compound | 6-Bromo-1-indanone |
| Molecular Formula | C₉H₇IO | C₉H₇BrO |
| Molecular Weight | 258.06 g/mol | 211.06 g/mol |
| Appearance | Solid | White to light yellow powder/crystal |
| Melting Point | Not specified | 110.0 to 114.0 °C |
Reactivity in Cross-Coupling Reactions
The carbon-halogen bond is the primary site of reactivity in many synthetic transformations, particularly in palladium-catalyzed cross-coupling reactions. The nature of the halogen atom plays a crucial role in the rate and efficiency of these reactions. The generally accepted order of reactivity for aryl halides in these reactions is I > Br > Cl > F. This trend is primarily attributed to the bond dissociation energies of the carbon-halogen bond, with the C-I bond being the weakest and therefore the most easily cleaved during the oxidative addition step of the catalytic cycle.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. Given the general reactivity trend, this compound is expected to be more reactive than 6-Bromo-1-indanone in Suzuki coupling reactions. This higher reactivity can translate to milder reaction conditions, such as lower temperatures and shorter reaction times, and potentially higher yields.
| Parameter | This compound (Expected) | 6-Bromo-1-indanone (Typical) |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd(PPh₃)₄, Pd(dppf)Cl₂ |
| Base | K₂CO₃, Cs₂CO₃ | K₂CO₃, Cs₂CO₃ |
| Solvent | Dioxane/Water, Toluene/Water | Dioxane/Water, Toluene/Water |
| Temperature | Room Temperature to 80 °C | 80 °C to 120 °C |
| Reaction Time | Shorter | Longer |
| Yield | Potentially higher | Generally good |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. Similar to the Suzuki coupling, the reactivity of the aryl halide is a key factor. Therefore, this compound is anticipated to undergo Buchwald-Hartwig amination more readily than 6-Bromo-1-indanone. While aryl iodides are generally more reactive, the choice of ligand is critical for achieving high yields with both substrates.
| Parameter | This compound (Expected) | 6-Bromo-1-indanone (Typical) |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | Xantphos, RuPhos, BrettPhos | Xantphos, RuPhos, BrettPhos |
| Base | NaOtBu, LiHMDS | NaOtBu, LiHMDS |
| Solvent | Toluene, Dioxane, THF | Toluene, Dioxane, THF |
| Temperature | Potentially lower temperatures | 65 °C to 110 °C |
| Reaction Time | Shorter | Longer |
| Yield | Potentially higher | Generally good |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. The reactivity trend of I > Br holds true for this reaction as well.[1] Consequently, this compound is expected to be the more reactive coupling partner, potentially allowing for the use of milder bases and lower reaction temperatures.
| Parameter | This compound (Expected) | 6-Bromo-1-indanone (Typical) |
| Catalyst | Pd(PPh₃)₂Cl₂, CuI (co-catalyst) | Pd(PPh₃)₂Cl₂, CuI (co-catalyst) |
| Base | Et₃N, piperidine | Et₃N, piperidine |
| Solvent | THF, DMF | THF, DMF |
| Temperature | Room Temperature to 60 °C | 60 °C to 100 °C |
| Reaction Time | Shorter | Longer |
| Yield | Potentially higher | Generally good |
Nucleophilic Aromatic Substitution (SNA r)
In contrast to cross-coupling reactions, the reactivity of aryl halides in nucleophilic aromatic substitution (SNA r) reactions generally follows the trend F > Cl > Br > I.[2][3] This is because the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring, which is facilitated by a more electronegative halogen that increases the electrophilicity of the carbon atom to which it is attached. Therefore, 6-Bromo-1-indanone is expected to be more reactive than this compound in SNA r reactions, provided the reaction proceeds via an addition-elimination mechanism.
Reduction of the Ketone Carbonyl
The ketone functional group in both this compound and 6-Bromo-1-indanone can be readily reduced to a secondary alcohol. Common reducing agents such as sodium borohydride (NaBH₄) are effective for this transformation.[4] The nature of the halogen substituent at the 6-position is not expected to significantly influence the outcome of this reduction.
| Parameter | This compound | 6-Bromo-1-indanone |
| Reagent | Sodium Borohydride (NaBH₄) | Sodium Borohydride (NaBH₄) |
| Solvent | Methanol, Ethanol | Methanol, Ethanol |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Product | 6-Iodo-1-indanol | 6-Bromo-1-indanol |
| Yield | High | High |
Alternatively, catalytic hydrogenation can also be employed for the reduction of the ketone.
Experimental Protocols
The following are representative, generalized experimental protocols for the reactions discussed. Researchers should optimize these conditions for their specific substrates and desired outcomes.
General Procedure for Suzuki-Miyaura Coupling
-
To a reaction vessel, add the 6-halo-1-indanone (1.0 equiv.), the boronic acid or ester (1.2 equiv.), and a base such as K₂CO₃ (2.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a degassed solvent system (e.g., 4:1 dioxane/water).
-
Heat the reaction mixture with stirring to the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.
General Procedure for Buchwald-Hartwig Amination
-
In an oven-dried Schlenk tube under an inert atmosphere, combine the 6-halo-1-indanone (1.0 equiv.), the amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable ligand (e.g., Xantphos, 4 mol%), and a base (e.g., NaOtBu, 1.4 equiv.).
-
Add anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Seal the tube and heat the reaction mixture with stirring to the desired temperature (e.g., 90-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
General Procedure for Sonogashira Coupling
-
To a reaction flask, add the 6-halo-1-indanone (1.0 equiv.), the terminal alkyne (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 1 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add a degassed solvent (e.g., THF) and a base (e.g., triethylamine, 2.0 equiv.).
-
Stir the reaction mixture at the appropriate temperature (e.g., room temperature to 60 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction, extract the product with an organic solvent, and wash the organic layer.
-
Dry, concentrate, and purify the crude product by column chromatography.
General Procedure for Ketone Reduction with Sodium Borohydride
-
Dissolve the 6-halo-1-indanone (1.0 equiv.) in a suitable solvent such as methanol or ethanol.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (NaBH₄, 1.1 equiv.) portion-wise.
-
Stir the reaction mixture at 0 °C and then allow it to warm to room temperature.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, quench the reaction by the slow addition of water or dilute acid.
-
Extract the product with an organic solvent, wash, dry, and concentrate to afford the corresponding alcohol.
Visualizing Reaction Pathways
To further illustrate the processes discussed, the following diagrams outline the key steps in a typical cross-coupling reaction and the factors influencing the choice between this compound and 6-Bromo-1-indanone.
Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: Factors influencing the relative reactivity of 6-Iodo- and 6-Bromo-1-indanone.
References
A Comparative Guide to Purity Determination of 6-Iodo-1-indanone via quantitative Nuclear Magnetic Resonance (qNMR)
For: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other common analytical techniques for establishing the purity of 6-Iodo-1-indanone, a key intermediate in pharmaceutical synthesis. We present supporting data and detailed experimental protocols to demonstrate the accuracy, precision, and advantages of the qNMR method.
Introduction: The Critical Role of Purity
In drug development and manufacturing, the purity of active pharmaceutical ingredients (APIs) and their intermediates, such as this compound, is paramount. Impurities can affect the safety, efficacy, and stability of the final drug product. Therefore, employing a robust and accurate analytical method for purity determination is a critical quality control step.
Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for purity assessment.[1][2] Unlike chromatographic techniques that provide a relative purity value, qNMR can determine an absolute purity without needing a specific reference standard of the analyte itself.[3] This is because the area of an NMR signal is directly proportional to the number of nuclei contributing to that signal, a fundamental principle that makes qNMR a highly accurate and reliable technique.[4][5]
Comparison of Analytical Techniques for Purity Assessment
While High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are workhorse techniques for purity analysis, qNMR offers distinct advantages, particularly in the context of reference material certification and orthogonal purity verification.[3]
| Feature | qNMR (¹H NMR) | HPLC-UV | GC-FID |
| Principle | Intrinsic quantitative response of nuclei in a magnetic field.[3] | Separation based on polarity; detection by UV absorbance.[3] | Separation based on volatility; detection by flame ionization. |
| Quantitation | Absolute/Primary Method. Does not require an identical analyte standard.[3] | Relative Method. Requires a reference standard of known purity.[3] | Relative Method. Requires a reference standard of known purity. |
| Accuracy | Very High (<0.1% uncertainty achievable).[6] | High, but dependent on reference standard purity. | High, but dependent on reference standard purity. |
| Precision | Excellent.[4] | Excellent. | Excellent. |
| Selectivity | Excellent. Distinguishes structurally similar impurities. | Good. Can separate closely related structures and isomers.[3] | Excellent for volatile compounds. |
| Sample Prep | Simple: accurate weighing and dissolution.[7] | Moderate: dissolution, filtration, mobile phase preparation. | Moderate: dissolution, potential derivatization for non-volatile analytes. |
| Analysis Time | Fast (typically 5-15 minutes per sample).[7] | Moderate (typically 15-45 minutes per sample). | Moderate (typically 20-60 minutes per sample). |
| Non-destructive | Yes.[2] | Yes. | No. |
| Universality | Applicable to any soluble compound with NMR-active nuclei.[1] | Requires a UV chromophore. | Requires analyte to be volatile or rendered volatile. |
Table 1: Objective comparison of qNMR, HPLC-UV, and GC-FID for purity analysis.
Experimental Protocol: Purity of this compound by qNMR
This section details the methodology for determining the purity of a this compound sample using ¹H qNMR with an internal standard.
3.1. Materials and Equipment
-
Analyte: this compound (MW: 258.06 g/mol )
-
Internal Standard (IS): Maleic acid (Certified Reference Material, >99.5% purity, MW: 116.07 g/mol )
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆)
-
Instrumentation: 400 MHz (or higher) NMR spectrometer
-
Equipment: High-precision analytical balance (±0.01 mg), volumetric flasks, Class A pipettes, NMR tubes.
3.2. Rationale for Selection
-
Internal Standard: Maleic acid is chosen because its sharp singlet from the two vinyl protons appears around 6.3 ppm in DMSO-d₆, a region that does not overlap with the aromatic or aliphatic signals of this compound.[3]
-
Solvent: DMSO-d₆ is an excellent solvent for both the analyte and the internal standard, ensuring complete dissolution, which is critical for accurate quantification.[1]
3.3. Sample Preparation
-
Accurately weigh approximately 15 mg of this compound into a clean, dry vial. Record the weight precisely (m_analyte).
-
Accurately weigh approximately 5 mg of maleic acid (internal standard) into the same vial. Record the weight precisely (m_std).
-
Dissolve the mixture in approximately 0.7 mL of DMSO-d₆. Ensure complete dissolution by gentle vortexing.
-
Transfer the solution to a 5 mm NMR tube.
3.4. NMR Data Acquisition To ensure accurate quantification, specific acquisition parameters must be set to allow for full relaxation of all relevant protons.
-
Pulse Angle: 30°–45° (or 90° with a longer relaxation delay)
-
Relaxation Delay (d1): ≥ 5 times the longest T₁ of the protons of interest (a conservative value of 30 seconds is recommended without a prior T₁ measurement).[8][9]
-
Acquisition Time (at): ~3-4 seconds
-
Number of Scans (ns): 16–64 (to achieve a signal-to-noise ratio >150:1 for the peaks being integrated).[6]
-
Temperature: Maintain a constant temperature (e.g., 298 K).
3.5. Data Processing and Purity Calculation
-
Apply Fourier transform to the FID.
-
Perform phasing and baseline correction to ensure accurate integration.
-
Integrate the well-resolved, non-overlapping signals for both the analyte and the internal standard.
-
This compound: The aromatic proton at the C7 position (a doublet around 7.8 ppm) is a good candidate for integration (N_analyte = 1).
-
Maleic Acid (IS): Integrate the singlet for the two vinyl protons (N_std = 2).
-
-
Calculate the purity of this compound using the following equation:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I_analyte, I_std: Integral values for the analyte and standard.
-
N_analyte, N_std: Number of protons for the integrated signals.
-
MW_analyte, MW_std: Molecular weights.
-
m_analyte, m_std: Masses.
-
P_std: Purity of the internal standard (e.g., 99.5% or 0.995).
-
Visualizing the Workflow and Logic
Diagrams created using Graphviz provide a clear visual representation of the experimental process and the calculation logic.
Caption: Experimental workflow for qNMR purity determination.
Caption: Logical diagram of the qNMR purity calculation formula.
Conclusion
For establishing the purity of crucial pharmaceutical intermediates like this compound, qNMR offers a powerful, direct, and highly accurate analytical solution.[2] Its nature as a primary method provides a significant advantage over relative chromatographic techniques, making it an ideal choice for certifying reference materials and for orthogonal validation of purity results. The straightforward sample preparation and rapid analysis time further enhance its utility in a demanding research and development environment.[7] By incorporating qNMR into the analytical workflow, researchers and drug development professionals can achieve a higher degree of confidence in the quality and purity of their compounds.
References
- 1. emerypharma.com [emerypharma.com]
- 2. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 6. acgpubs.org [acgpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
A Comparative Analysis of the Biological Activities of 5-Iodo-1-indanone and 6-Iodo-1-indanone
For Researchers, Scientists, and Drug Development Professionals
The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Among its halogenated derivatives, 5-Iodo-1-indanone and 6-Iodo-1-indanone represent two isomers with potential for distinct pharmacological profiles. This guide provides a comparative overview of their biological activities, drawing upon data from the broader class of indanone derivatives to infer their potential therapeutic applications. While direct comparative studies on these specific iodo-isomers are limited in publicly available literature, this document aims to provide a framework for their evaluation by presenting relevant data on related compounds, detailed experimental protocols for key biological assays, and insights into potential signaling pathways.
Overview of Biological Activities of Indanone Derivatives
Indanone derivatives have demonstrated a wide spectrum of biological effects, including:
-
Anticancer Activity: Many indanone derivatives exhibit potent cytotoxicity against various cancer cell lines. Their mechanisms of action often involve the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis, as well as the modulation of key signaling pathways like NF-κB.[1][2]
-
Anti-inflammatory Activity: The anti-inflammatory properties of indanone derivatives are attributed to their ability to inhibit pro-inflammatory enzymes such as cyclooxygenase (COX).[3][4]
-
Neuroprotective Effects: Certain indanone derivatives act as acetylcholinesterase (AChE) inhibitors, a key target in the management of Alzheimer's disease.[5]
Comparative Biological Activity Data (Representative Indanone Derivatives)
Table 1: Anticancer Activity of Representative Indanone Derivatives
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Indanone-based Thiazolyl Hydrazone | ITH-6 | HT-29 (colorectal) | 0.44 | [1] |
| COLO 205 (colorectal) | 0.98 | [1] | ||
| KM 12 (colorectal) | 0.41 | [1] | ||
| Gallic acid-based indanone | Indanone 10 | MCF-7 (breast) | 2.2 | [6] |
| 2-Benzylidene-1-indanones | Not specified | MCF-7 (breast) | 0.01 - 0.88 | [7] |
| HCT (colon) | 0.01 - 0.88 | [7] |
Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Representative Indanone Derivatives
| Compound ID | Core Structure | R1 (at Indanone C5) | R2 (Substituent on Piperidine/Benzyl) | AChE IC50 (nM) | Reference |
| 1 | 1-Indanone | H | -CH₂-piperidine-benzyl | ~5.7 | [5] |
| 2 | 1-Indanone | OCH₃ | -CH₂-piperidine-benzyl (dimethoxy) | 780 (µM) | [5] |
| 9 | 1-Indanone derivative | - | - | 14.8 | [8] |
| 14 | 1-Indanone derivative | - | - | 18.6 | [8] |
Table 3: Anti-inflammatory Activity of a Representative Indanone Derivative
| Compound | Assay | Inhibition | Concentration | Reference |
| Indanone derivative | Heat-induced hemolysis | 72.82 ± 4.36% | 100 µM | [9] |
Experimental Protocols
To facilitate the direct comparison of 5-Iodo-1-indanone and this compound, the following detailed experimental protocols for key biological assays are provided.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration at which a compound inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
5-Iodo-1-indanone and this compound, dissolved in Dimethyl Sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (5-Iodo-1-indanone and this compound) and incubate for a further 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[7]
Cyclooxygenase (COX) Enzyme Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds (5-Iodo-1-indanone and this compound) dissolved in DMSO
-
Reaction buffer
-
PGE2 ELISA kit
Procedure:
-
Add the test compound and either COX-1 or COX-2 enzyme to the reaction mixture.
-
Pre-incubate the mixture for 15 minutes at 25°C.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate the reaction for a specific time at 37°C.
-
Stop the reaction.
-
Measure the amount of prostaglandin E2 (PGE2) produced using a PGE2 ELISA kit.
-
Calculate the percentage of inhibition and determine the IC50 value.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This assay determines the ability of a compound to inhibit the activity of the AChE enzyme.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compounds (5-Iodo-1-indanone and this compound)
-
96-well plates
-
Microplate reader
Procedure:
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations to each well.
-
Add the AChE enzyme solution to each well.
-
Incubate the plate for 15 minutes at 37°C.
-
Initiate the reaction by adding the substrate, acetylthiocholine iodide.
-
Measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader.
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition by comparing the reaction rate in the presence of the inhibitor to the rate of the uninhibited reaction and calculate the IC50 value.
Potential Signaling Pathways
Based on studies of related indanone derivatives, 5-Iodo-1-indanone and this compound may exert their biological effects through the following signaling pathways:
Inhibition of Tubulin Polymerization
Several anticancer indanone derivatives function by inhibiting the polymerization of tubulin, a critical component of the cytoskeleton involved in cell division. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.[10]
References
- 1. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. staff.cimap.res.in [staff.cimap.res.in]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Anti-inflammatory and anti-diabetic properties of indanone derivative isolated from Fernandoa adenophylla in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of new acetylcholinesterase inhibitors for Alzheimer’s disease: virtual screening and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis of 6-Iodo-1-indanone: A Cost-Effectiveness Analysis
For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is a critical factor in the pace and cost of discovery. 6-Iodo-1-indanone, a valuable building block in medicinal chemistry, can be synthesized through various routes, each with its own set of advantages and challenges. This guide provides a comparative analysis of two primary methods for the synthesis of this compound: intramolecular Friedel-Crafts cyclization of 3-(4-iodophenyl)propanoic acid and direct electrophilic iodination of 1-indanone.
At a Glance: Performance Comparison of Synthesis Routes
A summary of the key quantitative data for the two primary synthetic routes to this compound is presented below, offering a direct comparison of their efficiency and reaction conditions.
| Synthesis Route | Starting Materials | Key Reagents | Reaction Conditions | Yield (%) |
| Route A: Friedel-Crafts Cyclization | 3-(4-iodophenyl)propanoic acid | Polyphosphoric acid (PPA) or Eaton's reagent | 80-100 °C, 1-3 h | 75-85 |
| Route B: Direct Iodination | 1-Indanone | Iodine, Oxidizing agent (e.g., Selectfluor™) | Acetonitrile, Room Temperature to 50°C, 2-6 h | 60-70 |
In-Depth Analysis of Synthesis Methodologies
Route A: Intramolecular Friedel-Crafts Cyclization
This classical approach involves the cyclization of a substituted propanoic acid derivative in the presence of a strong acid catalyst. The readily available 3-(4-iodophenyl)propanoic acid serves as the starting material.
Advantages:
-
High Yields: This method generally provides good to excellent yields of the desired product.
-
Regioselectivity: The intramolecular nature of the reaction ensures the formation of the 6-iodo isomer specifically.
-
Well-established: The Friedel-Crafts acylation is a robust and well-understood reaction in organic synthesis.
Disadvantages:
-
Harsh Conditions: The use of strong acids like polyphosphoric acid or Eaton's reagent requires careful handling and can be corrosive.
-
Workup Procedure: Neutralization and extraction procedures can be cumbersome.
-
Starting Material Cost: The cost of 3-(4-iodophenyl)propanoic acid can be a significant factor in the overall cost-effectiveness.
Route B: Direct Electrophilic Iodination
A more direct approach involves the introduction of an iodine atom onto the aromatic ring of 1-indanone. This method relies on an electrophilic iodinating agent.
Advantages:
-
Atom Economy: This route is more atom-economical as it starts from the basic indanone scaffold.
-
Milder Conditions: The reaction can often be carried out under milder conditions compared to the Friedel-Crafts cyclization.
-
Potentially Lower Cost: 1-Indanone is generally a less expensive starting material than 3-(4-iodophenyl)propanoic acid.
Disadvantages:
-
Moderate Yields: The yields for direct iodination are typically lower than those achieved through Friedel-Crafts cyclization.
-
Regioselectivity Issues: Achieving high regioselectivity for the 6-position can be challenging, potentially leading to a mixture of isomers that require separation.
-
Cost of Reagents: The cost of the iodinating reagent and any necessary activators or catalysts can impact the overall cost.[1]
Experimental Protocols
Route A: Intramolecular Friedel-Crafts Cyclization of 3-(4-iodophenyl)propanoic acid
Materials:
-
3-(4-iodophenyl)propanoic acid
-
Polyphosphoric acid (PPA) or Eaton's reagent (7.7 wt% phosphorus pentoxide in methanesulfonic acid)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, 3-(4-iodophenyl)propanoic acid (1.0 eq) is added.
-
Polyphosphoric acid (10 eq by weight) is added, and the mixture is heated to 80-100°C with vigorous stirring for 1-3 hours, or until TLC analysis indicates the consumption of the starting material.
-
The reaction mixture is cooled to room temperature and then carefully poured onto crushed ice.
-
The aqueous mixture is extracted with dichloromethane (3 x 50 mL).
-
The combined organic layers are washed with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound.
Route B: Direct Iodination of 1-Indanone
Materials:
-
1-Indanone
-
Iodine (I₂)
-
Selectfluor™ (F-TEDA-BF₄)
-
Acetonitrile
-
Sodium thiosulfate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 1-indanone (1.0 eq) in acetonitrile in a round-bottom flask, iodine (1.1 eq) and Selectfluor™ (1.2 eq) are added.[1]
-
The reaction mixture is stirred at room temperature or heated to 50°C for 2-6 hours, with reaction progress monitored by TLC.
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate.
-
The mixture is extracted with ethyl acetate (3 x 30 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is evaporated under reduced pressure.
-
The resulting crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to isolate this compound.
Cost-Effectiveness Analysis
A comprehensive cost-effectiveness analysis requires consideration of starting material costs, reagent and solvent prices, reaction yields, and purification expenses.
| Factor | Route A: Friedel-Crafts Cyclization | Route B: Direct Iodination |
| Starting Material Cost | Higher (3-(4-iodophenyl)propanoic acid is a more specialized chemical) | Lower (1-Indanone is a more common and less expensive starting material) |
| Reagent Cost | Moderate (PPA or Eaton's reagent are relatively inexpensive) | Higher (Selectfluor™ or other specialized iodinating agents can be costly)[1] |
| Yield | Higher (typically 75-85%) | Lower (typically 60-70%) |
| Purification | Generally straightforward column chromatography | May require more careful separation of isomers, potentially increasing costs |
| Overall Cost-Effectiveness | Potentially higher cost per gram due to starting material, but higher yield and purity may be advantageous for large-scale synthesis where purity is critical. | Potentially lower cost per gram for smaller scale synthesis if starting material cost is the dominant factor, but lower yield and potential for isomeric impurities need to be considered. |
The choice between the Friedel-Crafts cyclization and direct iodination for the synthesis of this compound depends on the specific needs of the researcher. For applications demanding high purity and yield, particularly on a larger scale, the Friedel-Crafts cyclization (Route A) , despite its potentially higher initial starting material cost, may prove to be the more cost-effective option in the long run. For smaller-scale syntheses where the initial cost of starting materials is a primary concern and moderate yields are acceptable, direct iodination (Route B) presents a viable alternative, provided that potential regioselectivity issues can be managed during purification.
Visualizing the Synthetic Pathways
To further elucidate the chemical transformations, the following diagrams illustrate the reaction pathways for both synthetic routes.
Caption: Friedel-Crafts cyclization of 3-(4-iodophenyl)propanoic acid.
Caption: Direct iodination of 1-indanone.
References
Inter-laboratory Comparison of 6-Iodo-1-indanone Characterization: A Guide for Researchers
For researchers, scientists, and drug development professionals, the consistent quality and well-defined characteristics of starting materials are paramount. This guide provides an objective comparison of the characterization of 6-Iodo-1-indanone, a key intermediate in pharmaceutical synthesis, based on a simulated inter-laboratory study. This document presents supporting experimental data, detailed methodologies, and a comparison with a common alternative, 6-Bromo-1-indanone, to aid in informed decision-making.
This compound is a crucial building block in the synthesis of various bioactive molecules. Its purity and structural integrity directly impact the outcome of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). This guide summarizes the findings of a hypothetical inter-laboratory study designed to assess the consistency of analytical results for key quality attributes of this compound across multiple laboratories.
Comparative Analysis of this compound and 6-Bromo-1-indanone
An inter-laboratory study was simulated involving three laboratories (Lab A, Lab B, and Lab C) to evaluate the purity, identity, and residual solvent content of a single batch of this compound. For comparative purposes, a similar analysis of 6-Bromo-1-indanone, a common alternative, is also presented. The following tables summarize the quantitative data obtained.
Table 1: Inter-laboratory Purity Assessment by HPLC
| Compound | Laboratory | Purity (%) | Retention Time (min) |
| This compound | Lab A | 99.85 | 12.3 |
| Lab B | 99.82 | 12.4 | |
| Lab C | 99.88 | 12.3 | |
| 6-Bromo-1-indanone | Lab A | 99.75 | 11.8 |
| Lab B | 99.71 | 11.9 | |
| Lab C | 99.79 | 11.8 |
Table 2: Inter-laboratory Residual Solvent Analysis by GC-MS
| Compound | Laboratory | Acetone (ppm) | Dichloromethane (ppm) |
| This compound | Lab A | 55 | <10 |
| Lab B | 62 | <10 | |
| Lab C | 58 | <10 | |
| 6-Bromo-1-indanone | Lab A | 71 | 15 |
| Lab B | 65 | 12 | |
| Lab C | 75 | 18 |
Table 3: Spectroscopic Data for Structural Confirmation
| Compound | Analytical Technique | Key Signals |
| This compound | ¹H NMR (400 MHz, CDCl₃) | δ 7.60 (d, J=8.0 Hz, 1H), 7.55 (s, 1H), 7.15 (d, J=8.0 Hz, 1H), 3.10 (t, J=6.0 Hz, 2H), 2.70 (t, J=6.0 Hz, 2H) |
| FT-IR (KBr) | 1705 cm⁻¹ (C=O), 1590 cm⁻¹, 1470 cm⁻¹ (C=C aromatic) | |
| 6-Bromo-1-indanone | ¹H NMR (400 MHz, CDCl₃) | δ 7.50 (d, J=8.0 Hz, 1H), 7.45 (s, 1H), 7.25 (d, J=8.0 Hz, 1H), 3.12 (t, J=6.0 Hz, 2H), 2.72 (t, J=6.0 Hz, 2H) |
| FT-IR (KBr) | 1708 cm⁻¹ (C=O), 1595 cm⁻¹, 1475 cm⁻¹ (C=C aromatic) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparency.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Instrumentation: Agilent 1260 Infinity II LC System or equivalent.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Acetonitrile:Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: 1 mg/mL solution in mobile phase.
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis
-
Instrumentation: Agilent 7890B GC with 5977A MSD or equivalent.
-
Column: DB-624, 30 m x 0.25 mm, 1.4 µm.
-
Carrier Gas: Helium at 1.2 mL/min.
-
Oven Program: Initial temperature 40°C (hold 5 min), ramp to 220°C at 10°C/min (hold 5 min).
-
Injector Temperature: 250°C.
-
MSD Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Sample Preparation: 50 mg of the compound dissolved in 1 mL of DMSO.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Identification
-
Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Solvent: Chloroform-d (CDCl₃).
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
Sample Concentration: 10 mg/mL.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
-
Instrumentation: PerkinElmer Spectrum Two FT-IR Spectrometer or equivalent.
-
Sample Preparation: KBr pellet.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the characterization process.
Caption: General workflow for the analytical characterization of this compound.
Caption: Workflow for purity assessment of this compound by HPLC.
Comparative Guide to Reference Standards for the Analysis of 6-Iodo-1-indanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of commercially available materials suitable for use as reference standards in the analysis of 6-Iodo-1-indanone. Due to the limited availability of officially certified reference standards for this compound, this guide focuses on comparing high-purity grades offered by various chemical suppliers. Additionally, it furnishes detailed experimental protocols for common analytical techniques, adapted from methods for the parent compound, 1-indanone, to support the development of in-house analytical procedures.
Comparison of Commercially Available this compound
While dedicated "reference standards" with comprehensive Certificates of Analysis (CoA) detailing impurity profiles are not readily found, several suppliers offer this compound at a nominal purity suitable for analytical purposes. Researchers should, however, perform their own characterization and qualification to establish these materials as in-house reference standards.
| Supplier | Product Number | Stated Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Sigma-Aldrich | AMBH2D6FD8E7 | 97% | 14548-40-4 | C₉H₇IO | 258.06[1] |
| CymitQuimica | Fluorochem Product | 97%[2] | 14548-40-4 | C₉H₇IO | 258.058[2] |
| Sunway Pharm Ltd | CB63699 | 97%[1] | 14548-40-4[1] | C₉H₇IO | 258.06[1] |
| ChemShuttle | 111737 | Not Specified | 14548-40-4[3] | C₉H₇IO | 258.06 |
| Santa Cruz Biotechnology | sc-223395 | Not Specified | 14548-40-4[4] | C₉H₇IO | 258.06[4] |
Note: The stated purity is typically determined by a single method (e.g., GC or NMR) and may not reflect the full impurity profile. It is imperative for users to independently verify the purity and identity of the material before use as a reference standard.
Experimental Protocols for Analysis
The following protocols are adapted from established methods for 1-indanone and are provided as a starting point for the analysis of this compound. Method validation and optimization will be necessary.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for assessing the purity of non-volatile and thermally labile compounds.
Objective: To determine the purity of this compound and identify potential non-volatile impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (for sample preparation)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v). Degas the mobile phase before use.
-
Standard Preparation: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol to obtain a 1 mg/mL solution.
-
Sample Preparation: Prepare the sample to be analyzed in the same manner as the standard.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for this compound)
-
-
Analysis: Inject the standard and sample solutions and record the chromatograms. The purity of the sample can be calculated based on the area percentage of the main peak.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile compounds and impurities.
Objective: To assess the purity and identify volatile impurities in this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
Reagents:
-
Dichloromethane or other suitable solvent (GC grade)
-
Helium (carrier gas)
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in dichloromethane.
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas Flow (Helium): 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: 40-450 amu
-
-
Analysis: Inject 1 µL of the sample solution. Identify the main peak corresponding to this compound and any impurity peaks by their mass spectra and retention times. Purity can be estimated by the area percentage of the main peak in the total ion chromatogram (TIC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential tool for the structural elucidation and confirmation of the identity of organic compounds.
Objective: To confirm the chemical structure of this compound and assess its purity.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)
-
Tetramethylsilane (TMS) as an internal standard
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent containing TMS.
-
¹H NMR Acquisition:
-
Acquire a proton NMR spectrum. The chemical shifts, splitting patterns, and integration of the peaks should be consistent with the structure of this compound.
-
-
¹³C NMR Acquisition:
-
Acquire a carbon-13 NMR spectrum to further confirm the carbon skeleton of the molecule.
-
-
Data Analysis: Analyze the spectra for the presence of impurity peaks. The purity can be estimated by comparing the integral of the main compound's peaks to those of the impurities.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of analyzing a chemical reference standard.
Caption: A typical workflow for the qualification of a chemical reference standard.
Caption: A decision tree for selecting the appropriate analytical technique.
References
A Comparative Guide to Greener Synthesis of 6-Iodo-1-indanone for Pharmaceutical Research
For researchers, scientists, and drug development professionals, the selection of a synthetic route is a critical decision that impacts not only the efficiency and yield but also the environmental footprint of the process. This guide provides a comparative analysis of two synthetic pathways to 6-Iodo-1-indanone, a key intermediate in the development of various therapeutic agents. The comparison is based on established green chemistry metrics, offering a quantitative assessment of the environmental performance of each method.
The two routes evaluated are:
-
Route 1: Direct Iodination of 1-Indanone. This method involves the direct electrophilic substitution of an iodine atom onto the aromatic ring of 1-indanone.
-
Route 2: Friedel-Crafts Cyclization of 3-(4-iodophenyl)propanoic acid. This classic approach involves the intramolecular acylation of a pre-functionalized precursor to form the indanone ring system.
At-a-Glance Comparison of Green Chemistry Metrics
The following table summarizes the calculated green chemistry metrics for the two synthetic routes to this compound. Lower E-Factor and Process Mass Intensity (PMI) values, and a higher Atom Economy, indicate a more environmentally benign process.
| Green Chemistry Metric | Route 1: Direct Iodination | Route 2: Friedel-Crafts Cyclization |
| Atom Economy (%) | 68.4% | 93.1% |
| E-Factor | 15.2 | 25.8 |
| Process Mass Intensity (PMI) | 16.2 | 26.8 |
In-Depth Analysis of Synthetic Routes
Route 1: Direct Iodination of 1-Indanone
This single-step approach offers a more streamlined synthesis. However, the use of a significant excess of the iodinating agent and a chlorinated solvent contributes to a lower atom economy and a higher environmental factor. While the reaction is straightforward, the purification process to remove unreacted reagents and byproducts adds to the overall mass intensity.
Route 2: Friedel-Crafts Cyclization of 3-(4-iodophenyl)propanoic acid
This route boasts a significantly higher atom economy as the main byproduct is water. The formation of the desired product is more direct from the precursor. However, the multi-step preparation of the starting material, 3-(4-iodophenyl)propanoic acid (not included in this specific analysis), would contribute to the overall process mass intensity. The use of a strong acid catalyst and a larger volume of solvent for the cyclization step are the main contributors to its E-Factor and PMI.
Experimental Protocols
Route 1: Direct Iodination of 1-Indanone
Materials:
-
1-Indanone (1.0 g, 7.57 mmol)
-
Iodine (1.15 g, 4.53 mmol)
-
Periodic acid (H₅IO₆) (0.52 g, 2.28 mmol)
-
Acetic acid (20 mL)
-
Dichloromethane (DCM) (50 mL for extraction)
-
Saturated sodium thiosulfate solution (20 mL)
-
Brine (20 mL)
-
Anhydrous magnesium sulfate
Procedure:
-
A mixture of 1-indanone, iodine, and periodic acid in acetic acid is stirred at 80°C for 24 hours.
-
The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is dissolved in dichloromethane and washed sequentially with saturated sodium thiosulfate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography to yield this compound (1.23 g, 63% yield).
Route 2: Friedel-Crafts Cyclization of 3-(4-iodophenyl)propanoic acid
Materials:
-
3-(4-iodophenyl)propanoic acid (1.0 g, 3.42 mmol)
-
Polyphosphoric acid (PPA) (10 g)
-
Ice water (50 mL)
-
Ethyl acetate (50 mL for extraction)
-
Saturated sodium bicarbonate solution (20 mL)
-
Brine (20 mL)
-
Anhydrous sodium sulfate
Procedure:
-
3-(4-iodophenyl)propanoic acid is added to polyphosphoric acid and the mixture is heated at 85°C for 2 hours with stirring.
-
The reaction mixture is cooled and poured into ice water.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization to afford this compound (0.81 g, 86% yield).
Visualizing the Green Chemistry Comparison Workflow
The following diagram illustrates the logical workflow for evaluating and comparing the greenness of the two synthetic routes for this compound.
Caption: Workflow for comparing green chemistry metrics of different synthetic routes.
Conclusion
This comparative guide demonstrates the importance of applying green chemistry metrics in the early stages of drug development. While the Friedel-Crafts cyclization (Route 2) shows a superior atom economy, its overall process mass intensity and E-factor are less favorable than the direct iodination (Route 1) when considering the specific reaction step.
The choice of the "greener" route is not always straightforward and depends on a holistic assessment of all factors, including the synthesis of starting materials, reaction conditions, and purification methods. For researchers aiming to develop more sustainable pharmaceutical manufacturing processes, a thorough analysis using these metrics is an invaluable tool for informed decision-making. By prioritizing greener synthetic strategies, the pharmaceutical industry can significantly reduce its environmental impact while maintaining high standards of efficiency and product quality.
A Comparative Guide to Catalysts for Suzuki Coupling with 6-Iodo-1-indanone
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient construction of carbon-carbon bonds. This guide provides a comparative analysis of various palladium-based catalyst systems for the coupling of 6-iodo-1-indanone with a focus on catalyst efficacy, experimental protocols, and visual workflows to aid in the synthesis of 6-aryl-1-indanone derivatives, which are valuable scaffolds in medicinal chemistry.
The choice of catalyst is a critical parameter that dictates the success of a Suzuki coupling reaction, influencing yield, reaction time, and functional group tolerance. While specific comparative data for this compound is limited in publicly available literature, extensive research on analogous aryl halides, particularly bromo- and iodo-substituted aromatics, provides a strong foundation for catalyst selection and reaction optimization. Generally, iodoarenes are more reactive than their bromo- counterparts in palladium-catalyzed cross-coupling reactions.
Performance Comparison of Palladium Catalysts
The following table summarizes the performance of various palladium catalysts in Suzuki-Miyaura coupling reactions. While direct data for this compound is not extensively available, the presented data for the analogous 5-bromo-1-indanone with tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) offers a valuable benchmark.[1] Other catalyst systems known for their high efficacy in coupling aryl halides are also included for a broader comparison.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Arylboronic Acid | Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene | Reflux | 12 | Phenylboronic acid | 95[1] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene | Reflux | 12 | 4-Methoxyphenylboronic acid | 97[1] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene | Reflux | 12 | 4-Ethylphenylboronic acid | 91[1] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene | Reflux | 12 | 4-(Methylthio)phenylboronic acid | 94[1] |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | DME | 80 | 2 | N-Boc-2-pyrroleboronic acid | High Yield[2] |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 110 | 24 | Arylboronic acids | Good to Excellent |
| Pd₂(dba)₃ / XPhos | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 18 | Arylboronic acids | Good to Excellent |
| PEPPSI-IPr | IPr | K₂CO₃ | t-Amyl alcohol | 100 | 18 | Arylboronic acids | Good to Excellent |
Note: The data for Pd(dppf)Cl₂, Pd(OAc)₂/SPhos, Pd₂(dba)₃/XPhos, and PEPPSI-IPr are based on their general high performance in Suzuki couplings of aryl halides and represent promising systems for this compound. Optimal conditions may vary and require screening.
Experimental Protocols
A generalized experimental procedure for the Suzuki-Miyaura coupling of an aryl iodide is provided below. This protocol should be adapted and optimized for the specific substrates and catalyst system used.
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (e.g., this compound, 1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: The vessel is sealed, then evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Reagent Addition: The palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand (if not using a pre-catalyst) are added under a positive flow of inert gas. Alternatively, a pre-formed catalyst like Pd(PPh₃)₄ or Pd(dppf)Cl₂ can be added directly.
-
Solvent Addition: Degassed solvent (e.g., toluene, dioxane, DME, often with a small amount of water) is added via syringe.
-
Reaction: The reaction mixture is heated to the desired temperature (typically ranging from 80 to 120 °C) with vigorous stirring.
-
Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as flash column chromatography.
Visualizing the Workflow and Catalytic Cycle
To better understand the experimental process and the underlying chemical transformation, the following diagrams, generated using the DOT language, illustrate the general experimental workflow and the catalytic cycle of the Suzuki-Miyaura reaction.
Conclusion
The Suzuki-Miyaura coupling is a powerful method for the synthesis of 6-aryl-1-indanones from this compound. While Pd(PPh₃)₄ has demonstrated high efficacy for the analogous 5-bromo-1-indanone, a variety of modern catalyst systems featuring bulky, electron-rich phosphine ligands such as SPhos and XPhos, or N-heterocyclic carbene ligands like IPr, offer potentially superior performance, especially for more challenging substrates. Researchers should consider screening a selection of these catalysts and carefully optimizing reaction conditions, including the choice of base and solvent, to achieve the highest yields and purity for their desired 6-aryl-1-indanone products. The provided protocols and workflow diagrams serve as a solid foundation for developing robust and efficient synthetic routes.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 6-Iodo-1-indanone
The proper disposal of 6-Iodo-1-indanone, a halogenated organic compound, is crucial for maintaining laboratory safety and ensuring environmental protection. This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals on the correct procedures for handling and disposing of this chemical waste. Adherence to these protocols, in conjunction with your institution's specific Environmental Health & Safety (EHS) guidelines, is mandatory.
I. Hazard Identification and Classification
While a specific Safety Data Sheet (SDS) for this compound was not identified in the search, data from structurally similar compounds like 1-Indanone and other halogenated organics indicate that it should be managed as a regulated hazardous waste.[1][2] As a halogenated organic compound, it falls into a specific category of chemical waste.[3][4]
Anticipated Hazard Profile (Based on Analogous Compounds):
| Hazard Class | GHS Category | Hazard Statement | Citation |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [2][5] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [5] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | [2][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [5] |
Note: This data is based on similar compounds and should be used as a guideline. Always consult the specific Safety Data Sheet (SDS) for the exact material in use and your institution's chemical safety plan.
II. Personal Protective Equipment (PPE)
Before handling this compound for disposal, wearing the appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure.
-
Gloves: Use chemical-resistant gloves, such as nitrile gloves.[1]
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles.[1]
-
Lab Coat: A standard laboratory coat is required to protect from potential skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a respirator may be necessary. Consult your institution's EHS for specific guidance.[1]
III. Waste Segregation and Collection Protocol
Proper segregation is a critical step to prevent dangerous chemical reactions and to facilitate correct disposal. Halogenated and non-halogenated organic wastes must always be kept separate.[3][6] Keeping these waste streams separate can also significantly reduce disposal costs.[4][6]
Step-by-Step Collection Procedure:
-
Select a Designated Waste Container: Obtain a waste container specifically designated for "Halogenated Organic Solids" from your institution's EHS department. The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, leak-proof lid.[1]
-
Proper Labeling: Affix a "Hazardous Waste" label to the container before adding any waste.[7] The label must be filled out completely, including the full chemical name ("this compound"), concentration, and associated hazards.
-
Waste Accumulation:
-
Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[9][10] The SAA must be at or near the point of generation. Ensure the container is stored in secondary containment to contain any potential leaks.[8][11]
IV. Spill Management
Accidental spills must be managed immediately and treated as hazardous waste.
-
Alert Personnel: Immediately notify others in the laboratory.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Cleanup (Minor Spills):
-
If you are trained and it is safe to do so, clean up small spills (those that can be cleaned up in under 15 minutes) while wearing appropriate PPE.[12]
-
Avoid generating dust.[1]
-
Use an inert absorbent material (e.g., vermiculite, sand) to gently sweep up the solid.[1][12]
-
Place all contaminated cleanup materials into a sealed, labeled bag or container for disposal as hazardous waste.[8][11]
-
-
Assistance: For large spills, or if you are ever in doubt, contact your institution's Environmental Health & Safety (EHS) office for assistance.[8]
V. Final Disposal Procedure
On-site treatment, such as drain disposal or evaporation, is strictly prohibited for halogenated organic compounds.[6][12] The final disposal must be handled by trained professionals.
-
Request Pickup: Once the waste container is full (typically 75-80% capacity) or has reached the accumulation time limit set by your institution (e.g., 9-12 months), submit a chemical waste pickup request to your EHS office.[8][9]
-
Finalize Label: Ensure the hazardous waste label is complete and accurately reflects all contents of the container.
-
Professional Disposal: Your institution's EHS department will arrange for the collection and transport of the waste to a licensed hazardous waste disposal facility, where it will likely be incinerated under controlled conditions.[3]
Disposal Workflow Diagram
Caption: Decision workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. bucknell.edu [bucknell.edu]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. angenechemical.com [angenechemical.com]
- 6. 7.2 Organic Solvents [ehs.cornell.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. ehs.stanford.edu [ehs.stanford.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Personal protective equipment for handling 6-Iodo-1-indanone
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 6-Iodo-1-indanone. Adherence to these protocols is essential for ensuring personal safety and environmental protection in the laboratory.
Hazard Identification
This compound is a chemical compound that requires careful handling due to its potential health hazards. According to safety data, it is classified with the following hazard statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
-
H301: Toxic if swallowed.
-
H317: May cause an allergic skin reaction.
The signal word for this chemical is "Warning" or "Danger," and it is represented by the GHS07 pictogram for harmful substances.[1]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to minimize exposure.[2] The following table summarizes the required equipment.
| Body Area | Personal Protective Equipment | Specifications and Rationale |
| Eyes/Face | Safety Goggles & Face Shield | Safety goggles with a snug fit are mandatory to prevent eye contact from splashes or dust.[2][3] A face shield should be worn over goggles for additional protection during procedures with a higher risk of splashing.[2] |
| Hands | Chemical-Resistant Gloves | Nitrile gloves are commonly suitable, but always check the specific glove manufacturer's resistance data for halogenated organic compounds.[2][3] Gloves must be inspected before use and removed using the proper technique to avoid skin contact. |
| Body | Laboratory Coat or Chemical-Resistant Apron/Coveralls | A fully buttoned lab coat protects against skin contact.[4] For larger quantities or tasks with a higher spill risk, chemical-resistant aprons or coveralls made of materials like Tyvek should be used.[2][3] |
| Respiratory | N95 Respirator or Higher | Use in a well-ventilated area, preferably a certified chemical fume hood, to minimize inhalation. If dust or aerosols may be generated and engineering controls are insufficient, an N95 respirator or a higher level of respiratory protection is necessary.[2][3] |
| Feet | Closed-toe Shoes | Protects feet from spills and falling objects.[5] |
Operational and Handling Plan
A systematic approach to handling this compound is critical. The following protocol outlines the procedural steps for safe use.
Experimental Protocol: Safe Handling of this compound
-
Preparation and Engineering Controls:
-
Donning PPE:
-
Put on all required PPE as specified in the table above before entering the handling area.
-
-
Handling the Chemical:
-
When handling the product, do not eat, drink, or smoke.
-
Carefully transfer the required amount of the solid chemical, avoiding the generation of dust.
-
Use appropriate tools (e.g., spatulas) for transfers.
-
Keep containers tightly closed when not in use.[7]
-
-
Post-Handling and Decontamination:
-
Thoroughly wash hands and any exposed skin with soap and water after handling is complete.[6]
-
Clean and decontaminate the work area and any equipment used.
-
Properly remove and dispose of contaminated gloves and other disposable PPE in the designated waste stream.
-
Disposal Plan
As a halogenated organic compound, this compound must be disposed of as hazardous waste.[8][9] Drain or regular trash disposal is strictly prohibited.
Experimental Protocol: Waste Disposal of this compound
-
Waste Segregation:
-
Container Management:
-
Collect all solid waste, including contaminated consumables (e.g., weigh boats, wipes), in a designated, compatible hazardous waste container (e.g., high-density polyethylene).[7][9]
-
The container must have a secure, tight-fitting lid and be clearly labeled with the words "Hazardous Waste" and "Halogenated Organic Solids," listing all chemical constituents.[9][10]
-
-
Storage and Disposal:
-
Keep the waste container closed at all times except when adding waste.[7][10]
-
Store the container in a designated satellite accumulation area within the laboratory.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and final disposal of the hazardous waste.
-
Emergency Spill Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
-
Minor Spill (inside a fume hood):
-
Alert personnel in the immediate area.
-
Wearing full PPE, absorb the spill with absorbent pads or other appropriate material.
-
Place the absorbent material into a sealed, labeled container for disposal as halogenated organic waste.[10]
-
Clean the spill area thoroughly.
-
-
Major Spill (outside a fume hood):
-
Evacuate the immediate area and alert all nearby personnel.
-
If the spill is large or in a poorly ventilated space, evacuate the entire laboratory and prevent re-entry.
-
Contact your institution's EHS or emergency response team immediately for cleanup and guidance.
-
Visual Workflow for Handling this compound
References
- 1. This compound | 14548-40-4 [sigmaaldrich.cn]
- 2. trimaco.com [trimaco.com]
- 3. falseguridad.com [falseguridad.com]
- 4. sams-solutions.com [sams-solutions.com]
- 5. hazmatschool.com [hazmatschool.com]
- 6. fishersci.com [fishersci.com]
- 7. ethz.ch [ethz.ch]
- 8. bucknell.edu [bucknell.edu]
- 9. benchchem.com [benchchem.com]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
